Product packaging for 1,4,8-Tribromo-dibenzofuran(Cat. No.:CAS No. 617707-45-6)

1,4,8-Tribromo-dibenzofuran

Cat. No.: B15211185
CAS No.: 617707-45-6
M. Wt: 404.88 g/mol
InChI Key: TWEPIOZGPMEUHR-UHFFFAOYSA-N
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Description

1,4,8-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring . This specific tribrominated congener is provided as a high-purity solid and is intended solely for laboratory research applications. It is classified as For Research Use Only (RUO) and is not intended for use in diagnostics, therapeutics, or any personal applications . This compound serves as a valuable reference standard in environmental chemistry and toxicology research, particularly in the analysis and study of persistent organic pollutants (POPs). Its defined structure is crucial for calibrating analytical equipment, such as gas chromatograph-mass spectrometers (GC-MS), to identify and quantify similar brominated compounds in environmental samples. Furthermore, this compound is an important intermediate in synthetic organic chemistry, used to investigate the properties and reactivity of halogenated heterocyclic systems or to synthesize more complex chemical architectures for materials science research. Researchers value this chemical for its role in studying the behavior and impact of polybrominated dibenzofurans (PBDFs), which are compounds of significant regulatory and scientific interest due to their potential persistence and toxicity. As with related chlorinated dioxins and furans, the brominated analogues require careful handling and are subject to ongoing research to fully understand their environmental fate and biological effects . Please handle this compound with appropriate precautions in a controlled laboratory setting. Refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br3O B15211185 1,4,8-Tribromo-dibenzofuran CAS No. 617707-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-45-6

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,4,8-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H

InChI Key

TWEPIOZGPMEUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3O2)Br)Br

Origin of Product

United States

Foundational & Exploratory

1,4,8-Tribromo-dibenzofuran chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tribromo-dibenzofuran is a halogenated aromatic compound belonging to the class of polybrominated dibenzofurans (PBDFs). While general information on PBDFs regarding their environmental presence and toxicological profiles is available, specific data on the chemical and physical properties of the 1,4,8-tribromo isomer is limited in publicly accessible literature. This guide synthesizes the available information and highlights the current knowledge gaps for this specific compound.

Chemical Properties and Structure

PropertyValueSource
IUPAC Name 1,4,8-Tribromodibenzofuran[1]
Molecular Formula C₁₂H₅Br₃O[1]
Molecular Weight 404.88 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure:

The chemical structure of this compound consists of a central dibenzofuran core with three bromine atoms attached at the 1, 4, and 8 positions.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. General synthetic methods for polybrominated dibenzofurans may be applicable but would require specific adaptation and optimization for this particular isomer.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. General toxicological data on polybrominated dibenzofurans suggest that these compounds can exhibit dioxin-like toxicity, but isomer-specific data for the 1,4,8-tribromo congener is lacking.

Data Gaps and Future Research

This review highlights a significant lack of specific experimental data for this compound. To provide a comprehensive understanding of this compound for research and drug development purposes, future studies should focus on:

  • Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is crucial for handling and application.

  • Development of Synthetic Protocols: Establishing a reliable and well-documented synthetic route is essential for obtaining pure samples for further studies.

  • Structural Elucidation: Detailed structural analysis using techniques like X-ray crystallography would provide precise bond lengths and angles.

  • Toxicological and Biological Screening: In-depth studies are needed to assess the specific toxicity of the 1,4,8-isomer and to investigate its potential interactions with biological systems and signaling pathways.

Due to the limited availability of specific experimental data for this compound, it is not possible to provide detailed diagrams for signaling pathways or experimental workflows at this time. The information presented here is based on the currently accessible data and serves as a starting point for further investigation.

References

A Technical Guide to 1,4,8-Tribromo-dibenzofuran: Properties, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,8-Tribromo-dibenzofuran, a member of the polybrominated dibenzofurans (PBDFs) class of compounds. This document details its chemical properties, toxicological significance through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and relevant experimental protocols for its detection and characterization.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon. While specific experimental data for this particular isomer is limited, its fundamental properties can be summarized.

PropertyValueReference
CAS Number Not available
IUPAC Name 1,4,8-Tribromodibenzofuran[1]
Molecular Formula C₁₂H₅Br₃O[1]
Molecular Weight 404.88 g/mol [1]

Note: A specific CAS number for the 1,4,8-tribromo isomer was not found in the available literature. Researchers should verify the identity of this compound through analytical means.

Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polybrominated dibenzofurans (PBDFs) are known to exert "dioxin-like" toxicity, which is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of a ligand, such as a PBDF, to the cytosolic AhR complex initiates a cascade of events leading to the transcription of target genes.

The canonical AhR signaling pathway can be summarized as follows:

  • Ligand Binding: A PBDF enters the cell and binds to the AhR, which is part of a cytosolic complex with chaperone proteins like heat shock protein 90 (HSP90), p23, and ARA9 (also known as AIP or XAP2).

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

  • Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activators and initiates the transcription of a battery of genes, including cytochrome P450 enzymes (like CYP1A1 and CYP1B1), which are involved in xenobiotic metabolism.

The persistent activation of this pathway by halogenated hydrocarbons is linked to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.

AhR_Signaling_Pathway PBDF This compound (or other PBDF) AhR_complex AhR-HSP90-p23-ARA9 Complex (inactive) PBDF->AhR_complex 1. Ligand Binding AhR_ligand_complex Ligand-AhR Complex ARNT ARNT AhR_ligand_complex->ARNT 2. Nuclear Translocation AhR_ARNT_dimer AhR/ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_dimer 3. Dimerization ARNT->AhR_ARNT_dimer DRE DRE/XRE (DNA) AhR_ARNT_dimer->DRE 4. DNA Binding mRNA mRNA DRE->mRNA 5. Gene Transcription Proteins Protein Synthesis (e.g., CYP1A1, CYP1B1) mRNA->Proteins Translation Toxic_effects Toxic Effects Proteins->Toxic_effects DR_CALUX_Workflow start Start cell_culture 1. Culture H4IIE-luc cells start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding incubation_24h 3. Incubate for 24h seeding->incubation_24h dosing 4. Dose cells with sample and TCDD standards incubation_24h->dosing incubation_induction 5. Incubate for 24h for gene induction dosing->incubation_induction lysis 6. Wash and lyse cells incubation_induction->lysis add_substrate 7. Add luciferin substrate lysis->add_substrate measure 8. Measure luminescence add_substrate->measure analysis 9. Analyze data and calculate TEQ measure->analysis end End analysis->end

References

The Unintended Legacy: A Technical Guide to the Discovery and History of Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant scientific attention due to their environmental persistence, bioaccumulative potential, and toxicological properties. Unlike many chemical compounds of concern, PBDFs were never intentionally synthesized for commercial purposes. Instead, they emerged as unintentional byproducts of industrial processes, particularly from the thermal degradation of brominated flame retardants (BFRs). This technical guide provides an in-depth exploration of the discovery, history, formation, and toxicological assessment of these compounds, tailored for the scientific community.

The history of PBDFs is intrinsically linked to the history of BFRs, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), which were widely used in consumer and industrial products to reduce flammability.[1] The discovery that these life-saving chemicals could transform into highly toxic dibenzofurans under certain conditions marked a significant turning point in the understanding of the environmental and health risks associated with halogenated compounds.

Discovery and Historical Context

The first identification of a brominated dibenzofuran in a biological matrix can be traced back to 1979. In a study investigating the metabolism of PBBs, researchers identified a metabolite that decomposed into a brominated dibenzofuran within the heated environment of a gas chromatograph-mass spectrometer (GC-MS).[2] This finding was a critical first step in recognizing that the thermal and metabolic transformation of BFRs could lead to the formation of these more toxic compounds.

Subsequent research throughout the 1980s and 1990s solidified the link between BFRs and the formation of PBDFs. Studies demonstrated that the pyrolysis of commercial PBDE mixtures and PBBs resulted in the formation of various PBDF congeners.[3] This was a crucial realization, as it meant that everyday scenarios such as the incineration of waste containing BFR-treated plastics, accidental fires, and even certain industrial recycling processes could be significant sources of PBDFs in the environment.[4]

The growing awareness of the prevalence and toxicity of their chlorinated analogs, the polychlorinated dibenzofurans (PCDFs), further fueled research into PBDFs. The structural similarity between these two classes of compounds suggested that PBDFs would likely exhibit similar toxicological profiles, a hypothesis that has been largely confirmed by subsequent research.

Formation of Brominated Dibenzofurans

PBDFs are not intentionally produced but are formed through several key pathways, primarily involving the transformation of BFRs. The two main precursors are polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs).

Formation from Polybrominated Diphenyl Ethers (PBDEs)

The formation of PBDFs from PBDEs is a well-documented process that can occur under thermal and photolytic conditions. The primary mechanism involves an intramolecular cyclization reaction.

Mechanism of PBDF Formation from PBDEs:

  • Initiation: The process is initiated by the cleavage of a carbon-bromine (C-Br) or carbon-hydrogen (C-H) bond at one of the ortho positions (the carbon atoms adjacent to the ether linkage) of the PBDE molecule. This cleavage can be induced by heat or UV light, resulting in the formation of a radical.

  • Intramolecular Cyclization: The newly formed radical on one of the phenyl rings then attacks the other phenyl ring, leading to the formation of a new carbon-carbon bond and the closure of the furan ring.

  • Elimination: This is followed by the elimination of a bromine or hydrogen atom to stabilize the newly formed dibenzofuran structure.

PBDF_Formation_from_PBDE PBDE Polybrominated Diphenyl Ether (PBDE) Radical Ortho-radical intermediate PBDE->Radical C-Br or C-H bond cleavage Cyclization Intramolecular Cyclization Radical->Cyclization Ring closure PBDF Polybrominated Dibenzofuran (PBDF) Cyclization->PBDF Stabilization via H or Br elimination Initiation Thermal or Photolytic Energy

Figure 1. Simplified workflow of PBDF formation from PBDEs.
Formation from Polybrominated Biphenyls (PBBs)

The formation of PBDFs from PBBs is also a significant pathway, particularly in historical contexts where PBBs were more widely used. The mechanism is believed to involve an oxidation step followed by cyclization.

Toxicological Effects and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of PBDFs, particularly the congeners with bromine atoms at the 2, 3, 7, and 8 positions, is primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.

The AhR Signaling Pathway:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23. When a PBDF congener (the ligand) enters the cell, it binds to the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

  • Dimerization and DNA Binding: Inside the nucleus, the AhR-ligand complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1. The induction of these enzymes is a hallmark of AhR activation and is often used as a biomarker of exposure to dioxin-like compounds.

The persistent activation of the AhR signaling pathway by PBDFs can lead to a range of adverse health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDF PBDF AhR_complex AhR-Hsp90-AIP-p23 complex PBDF->AhR_complex Binding Activated_AhR Activated AhR-PBDF complex AhR_complex->Activated_AhR Conformational change & chaperone dissociation ARNT ARNT Activated_AhR->ARNT Dimerization Activated_AhR->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT-PBDF complex XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1A2, CYP1B1) XRE->Target_Genes Initiation Toxic_Effects Adverse Cellular Responses & Toxicity Target_Genes->Toxic_Effects

Figure 2. The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PBDFs.

Quantitative Data

Toxicity Equivalency Factors (TEFs)

To assess the risk posed by complex mixtures of dioxin-like compounds, the concept of Toxicity Equivalency Factors (TEFs) has been developed. TEFs express the toxicity of individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. The World Health Organization (WHO) has established TEFs for some PBDFs, which are presented in the table below.

CongenerWHO-TEF (2005)
2,3,7,8-Tetrabromodibenzofuran (TBDF)0.1
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)0.03
2,3,4,7,8-Pentabromodibenzofuran (PeBDF)0.3
1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF)0.1
1,2,3,6,7,8-Hexabromodibenzofuran (HxBDF)0.1
1,2,3,7,8,9-Hexabromodibenzofuran (HxBDF)0.1
2,3,4,6,7,8-Hexabromodibenzofuran (HxBDF)0.1
1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF)0.01
1,2,3,4,7,8,9-Heptabromodibenzofuran (HpBDF)0.01
Octabromodibenzofuran (OBDF)0.0003

Table 1: WHO Toxicity Equivalency Factors for select PBDF congeners.

Environmental and Human Levels

PBDFs have been detected in various environmental matrices and human tissues worldwide. The following table summarizes representative concentration ranges found in different samples. It is important to note that concentrations can vary significantly depending on the proximity to contamination sources.

MatrixConcentration Range (pg/g lipid weight, unless otherwise noted)Key Congeners Detected
Human Milk0.62 - 2.69 (TEQ)[6]2,3,4,7,8-PeBDF, 1,2,3,4,6,7,8-HpBDF, OBDF
Human Adipose TissueGenerally low pg/g levels2,3,7,8-TBDF, PeBDFs
Soil (e-waste recycling sites)19.6 - 3793 ng/kg (dw)[7]Dominated by PBDFs over PBDDs
SedimentUp to 527 ng/kg (dw)[8]Various PBDF congeners

Table 2: Representative concentrations of PBDFs in various matrices.

Experimental Protocols

The analysis of PBDFs in environmental and biological samples is a complex procedure that requires highly sensitive and specific analytical methods. The United States Environmental Protection Agency (US EPA) has developed several methods for the determination of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans.

Sample Preparation and Extraction (Based on EPA Method 1613B and Method 23)

A general workflow for the analysis of PBDFs is as follows:

Experimental_Workflow Start Sample Collection (e.g., Soil, Tissue, Air) Spiking Spiking with Isotope-labeled Internal Standards Start->Spiking Extraction Extraction (e.g., Soxhlet, Pressurized Fluid Extraction) Spiking->Extraction Cleanup Multi-step Column Chromatographic Cleanup (e.g., Silica, Alumina, Carbon) Extraction->Cleanup Fractionation Fractionation to Isolate PBDFs from other POPs Cleanup->Fractionation Concentration Concentration of the Final Extract Fractionation->Concentration Analysis Instrumental Analysis (HRGC/HRMS) Concentration->Analysis

Figure 3. General experimental workflow for the analysis of PBDFs.

Key Steps:

  • Sample Collection and Fortification: Samples are collected and then fortified with a suite of ¹³C-labeled PBDF internal standards. This is crucial for accurate quantification using the isotope dilution method.

  • Extraction: The target analytes are extracted from the sample matrix using techniques such as Soxhlet extraction with toluene or pressurized fluid extraction (PFE) with a suitable solvent mixture.

  • Cleanup: The crude extract undergoes a rigorous cleanup procedure to remove interfering compounds. This typically involves multi-layered silica gel columns, alumina columns, and carbon columns to separate the planar PBDFs from other non-planar compounds.

  • Instrumental Analysis: The final extract is concentrated and analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This technique provides the necessary selectivity and sensitivity to detect the ultra-trace levels of PBDFs typically found in environmental and biological samples.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

To assess the dioxin-like activity of a sample, cell-based bioassays are often employed. These assays typically use a genetically modified cell line that contains a reporter gene (e.g., luciferase) under the control of XREs.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., H4IIE rat hepatoma cells) is cultured in a multi-well plate.

  • Dosing: The cells are exposed to the sample extract or individual PBDF congeners at various concentrations.

  • Incubation: The cells are incubated for a specific period to allow for AhR activation and subsequent reporter gene expression.

  • Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter gene product (e.g., luminescence from luciferase) is measured.

  • Data Analysis: The response is compared to a standard curve generated with a known AhR agonist like TCDD to determine the toxic equivalency (TEQ) of the sample.[9][10][11][12][13]

Conclusion

The discovery and history of brominated dibenzofurans serve as a compelling case study of the unintended consequences of widespread chemical use. From their initial identification as thermal degradation products of brominated flame retardants to the detailed elucidation of their toxic mechanisms via the AhR signaling pathway, the scientific understanding of these compounds has evolved significantly. The development of sophisticated analytical techniques has been paramount in detecting their presence in the environment and in human populations, while toxicological studies have highlighted the potential risks they pose. For researchers, scientists, and drug development professionals, the story of PBDFs underscores the critical importance of understanding the complete lifecycle and potential transformation products of chemical compounds to ensure environmental and human health safety. Continued research into the occurrence, fate, and effects of these and other emerging contaminants remains a vital area of scientific inquiry.

References

Unlocking the Research Potential of 1,4,8-Tribromo-dibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8-Tribromo-dibenzofuran is a lesser-studied member of the polybrominated dibenzofuran (PBDF) family, a class of compounds of significant toxicological concern. While extensive research exists for the broader category of PBDFs and their chlorinated analogs (polychlorinated dibenzofurans, PCDFs), the specific toxicological profile, metabolic fate, and potential therapeutic applications of the 1,4,8-tribromo congener remain largely unexplored. This technical guide synthesizes the current understanding of PBDFs to illuminate potential research avenues for this compound, providing a framework for future investigations into its synthesis, biological activity, and analytical detection.

Introduction: The Knowledge Gap

Polybrominated dibenzofurans (PBDFs) are environmental contaminants often formed as unintentional byproducts in various industrial processes, including the manufacturing of brominated flame retardants and waste incineration.[1] Structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), many PBDFs are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This interaction can lead to a cascade of adverse outcomes, including immunotoxicity, reproductive and developmental toxicities, and carcinogenesis.[4][5]

Despite the general understanding of PBDF toxicity, research has predominantly focused on the most toxic congeners, leaving a significant knowledge gap concerning many other isomers, including this compound. This lack of specific data presents a unique opportunity for novel research in toxicology, environmental science, and potentially, pharmacology. The dibenzofuran core is a scaffold found in various biologically active compounds, suggesting that, beyond its toxic potential, this compound could be explored for novel therapeutic applications.[6]

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this compound, its physicochemical properties are largely predicted based on its structure and data from related compounds.

PropertyPredicted ValueData Source
Molecular FormulaC₁₂H₅Br₃OPubChem
Molecular Weight404.88 g/mol PubChem
XLogP3-AA5.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem

Potential Research Areas

Synthesis and Characterization

The lack of commercially available this compound necessitates the development of a reliable synthetic route. A potential approach could be adapted from established methods for synthesizing other PBDF congeners.

Proposed Synthetic Pathway:

A plausible synthetic route could involve the palladium-catalyzed cyclization of a bromo-substituted diphenyl ether.[6] The synthesis of specific polychlorinated dibenzofurans has been documented and could serve as a methodological basis.[7]

Synthesis_Workflow A Starting Materials: Brominated Phenol and Brominated Benzene Derivative B Ullmann Condensation or similar coupling reaction A->B C Intermediate: Bromo-substituted Diphenyl Ether B->C D Palladium-Catalyzed Intramolecular Cyclization C->D E Crude Product: This compound D->E F Purification: Chromatography (e.g., HPLC) E->F G Characterization: NMR, MS, IR Spectroscopy F->G H Pure this compound G->H

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Proposed Synthesis

  • Synthesis of the Diphenyl Ether Intermediate: React a suitable brominated phenol with a brominated benzene derivative under Ullmann condensation conditions (e.g., copper catalyst, high temperature).

  • Purification of the Intermediate: Purify the resulting bromo-substituted diphenyl ether using column chromatography.

  • Cyclization: Subject the purified diphenyl ether to a palladium-catalyzed intramolecular cyclization reaction to form the dibenzofuran ring.

  • Purification of the Final Product: Purify the crude this compound using high-performance liquid chromatography (HPLC).

  • Structural Confirmation: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Toxicological Evaluation

The primary toxicological concern for PBDFs is their interaction with the Ah receptor. Research on this compound should focus on its potential to activate this pathway.

Key Research Questions:

  • Does this compound bind to and activate the Ah receptor?

  • What is its relative potency compared to TCDD and other PBDFs?

  • Does it induce the expression of cytochrome P450 enzymes (e.g., CYP1A1)?

  • What are its effects on cell proliferation, differentiation, and apoptosis in relevant cell lines (e.g., hepatocytes, immune cells)?

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 XAP2 XAP2 ARNT ARNT AhR->ARNT Translocation Ligand This compound Ligand->AhR DRE DRE (Dioxin Response Element) ARNT->DRE Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by this compound.

Experimental Protocol: In Vitro AhR Activation Assay

  • Cell Culture: Culture a suitable reporter cell line (e.g., H4IIE-luc, which contains a luciferase reporter gene under the control of a dioxin-responsive element) in appropriate media.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include TCDD as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration) for this compound and compare it to that of TCDD to determine its relative potency.

Analytical Method Development

Sensitive and specific analytical methods are crucial for detecting and quantifying this compound in environmental and biological matrices. Established methods for other halogenated compounds can be adapted.

Proposed Analytical Workflow:

The standard analytical approach for polyhalogenated aromatic hydrocarbons involves extraction, cleanup, and instrumental analysis.

Analytical_Workflow A Sample Collection (e.g., soil, water, tissue) B Extraction (e.g., Soxhlet, PLE) A->B C Multi-step Cleanup (e.g., acid/base washing, column chromatography) B->C D Fractionation (to isolate PBDFs) C->D E Instrumental Analysis: HRGC/HRMS D->E F Data Acquisition and Quantification E->F G Results: Concentration of This compound F->G

Caption: A typical analytical workflow for the determination of this compound in various matrices.

Experimental Protocol: HRGC/HRMS Analysis

  • Sample Preparation: Extract the sample using an appropriate method (e.g., pressurized liquid extraction for solid matrices).

  • Cleanup: Subject the extract to a multi-step cleanup procedure to remove interfering compounds. This may involve partitioning with acids and bases and chromatography on silica, alumina, and carbon columns.

  • Instrumental Analysis: Analyze the cleaned extract using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). Use a capillary column suitable for separating PBDF isomers.

  • Quantification: Quantify this compound using an isotope dilution method with a ¹³C-labeled internal standard.

Potential for Drug Development

The dibenzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[6] While the bromination pattern of this compound may confer toxicity, it could also be a starting point for the development of novel therapeutic agents.

Potential Research Directions:

  • Anticancer Activity: Screen this compound for cytotoxicity against a panel of cancer cell lines. The halogenated nature of the molecule could lead to interesting structure-activity relationships.

  • Enzyme Inhibition: Investigate the potential of this compound to inhibit key enzymes involved in disease pathways.

  • Medicinal Chemistry: Use this compound as a scaffold for the synthesis of new derivatives with improved biological activity and reduced toxicity.

Conclusion

This compound represents a significant uncharted area in the field of environmental toxicology and medicinal chemistry. The lack of specific data for this congener provides a fertile ground for novel research. By applying established methodologies for the synthesis, toxicological evaluation, and analytical detection of related polyhalogenated aromatic hydrocarbons, researchers can begin to elucidate the properties of this compound. Such studies will not only contribute to a more comprehensive understanding of the risks posed by PBDFs but may also uncover unexpected biological activities with therapeutic potential. The research avenues outlined in this guide provide a roadmap for scientists to explore the multifaceted nature of this compound.

References

An In-depth Technical Guide on the Solubility of 1,4,8-Tribromo-dibenzofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,8-tribromo-dibenzofuran. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility behavior based on the general properties of polybrominated dibenzofurans (PBDFs). Furthermore, it outlines detailed experimental protocols for determining the solubility of poorly soluble aromatic compounds and presents a conceptual workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who are handling this compound or structurally related compounds.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon. As a member of the polybrominated dibenzofurans (PBDFs) class of compounds, it is characterized by a dibenzofuran core structure with three bromine atom substituents. PBDFs are known for their lipophilic nature and are generally soluble in fats, oils, and various organic solvents.[1] The physical and chemical properties of these compounds, including their solubility, are of significant interest in environmental science, toxicology, and pharmacology due to their persistence and potential biological activity.

Expected Solubility Profile

Qualitative Solubility:

  • High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform) due to "like dissolves like" principles.

  • Moderate Solubility: Likely in polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, ethyl acetate).

  • Low to Insoluble: Expected in polar protic solvents (e.g., methanol, ethanol) and very low solubility in water.

This expected trend is based on the non-polar, hydrophobic nature of the large aromatic structure with heavy halogen substituents.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)MethodReference
Toluene
Dichloromethane
Acetone
Ethyl Acetate
Methanol
Ethanol
Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a poorly soluble compound like this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Scintillation vials or other suitable containers

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Safety Precautions:

  • This compound and other PBDFs should be handled with extreme caution in a well-ventilated fume hood.

  • Personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.[2][3][4][5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis and Quantification cluster_calc Final Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample to known volume G->H J Analyze standards and sample (HPLC/GC-MS) H->J I Prepare standard solutions I->J L Determine sample concentration J->L K Construct calibration curve K->L M Calculate solubility from concentration and dilution factor L->M

References

Theoretical Studies on 1,4,8-Tribromo-dibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding 1,4,8-Tribromo-dibenzofuran. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from related brominated dibenzofurans and the parent dibenzofuran molecule to provide a predictive framework for its properties and reactivity. The guide covers potential synthetic routes, proposes a workflow for theoretical studies, and discusses the general biological and toxicological significance of this class of compounds. All quantitative data for related compounds is presented in structured tables for comparative analysis. Methodologies for key experimental and computational approaches are detailed to provide a foundation for future research on this compound.

Introduction

Dibenzofurans are a class of heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. Their halogenated derivatives, particularly brominated dibenzofurans, are of significant interest due to their presence as environmental contaminants, often formed during the combustion of materials containing brominated flame retardants.[1] These compounds are structurally similar to polychlorinated dibenzofurans (PCDFs) and dioxins, and as such, are studied for their potential toxicity and biological activity.[1][2]

The specific isomer, this compound, remains largely uncharacterized in scientific literature. This guide aims to bridge this knowledge gap by providing a theoretical framework and a summary of existing knowledge on related compounds to facilitate and inspire future research into its unique chemical, physical, and biological properties. Understanding the properties of specific isomers is crucial as the biological activity of halogenated dibenzofurans can vary significantly with the substitution pattern.

Physicochemical Properties

While experimental data for this compound is not available, the properties of the parent dibenzofuran and related brominated compounds can provide a basis for estimation.

Table 1: Physicochemical Properties of Dibenzofuran and a Related Tribromo-dibenzofuran Isomer

PropertyDibenzofuran1,4,7-Tribromo-dibenzofuranThis compound (Predicted)
Molecular Formula C₁₂H₈OC₁₂H₅Br₃OC₁₂H₅Br₃O
Molecular Weight ( g/mol ) 168.19404.88404.88
Melting Point (°C) 81-85Data not availableLikely > 100°C
Boiling Point (°C) 287Data not availableLikely > 350°C
LogP 4.125.7 (Computed)High, likely > 5.5
Appearance White crystalline powderData not availableLikely a crystalline solid

Data for Dibenzofuran and 1,4,7-Tribromo-dibenzofuran sourced from PubChem.

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound has not been reported. However, a potential synthetic route can be proposed based on general methods for the synthesis of dibenzofurans and their halogenated derivatives. A common approach involves the electrophilic bromination of a suitable dibenzofuran precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

A plausible route to this compound could involve a multi-step bromination of a strategically substituted dibenzofuran or a precursor that directs bromination to the desired positions. The reactivity of the dibenzofuran ring towards electrophilic substitution is influenced by the existing substituents. Positions 2, 3, 7, and 8 are generally more susceptible to electrophilic attack. Therefore, achieving the 1,4,8-tribromo substitution pattern may require a more complex synthetic strategy, possibly involving protecting groups or starting from a pre-brominated precursor.

G cluster_0 Proposed Synthetic Route Dibenzofuran Dibenzofuran Brominated Intermediate Brominated Intermediate Dibenzofuran->Brominated Intermediate Electrophilic Bromination (e.g., Br2, Lewis Acid) This compound This compound Brominated Intermediate->this compound Further Bromination / Isomer Separation

Caption: A generalized proposed synthetic pathway for this compound.

Generic Experimental Protocol for Electrophilic Bromination

The following is a generalized protocol for the bromination of an aromatic compound, which would need to be optimized for the synthesis of this compound.

  • Dissolution: Dissolve the starting dibenzofuran precursor in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to the reaction mixture.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a reducing agent solution (e.g., sodium thiosulfate) to consume excess bromine.

  • Workup: Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired this compound isomer.

  • Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Theoretical Studies Workflow

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties of this compound. Density Functional Theory (DFT) is a common method for such investigations.[3][4]

G cluster_1 Theoretical Studies Workflow Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Geometry_Optimization->Thermodynamic_Properties Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Frequency_Calculation->Electronic_Properties Spectra_Prediction Spectra Prediction (NMR, IR) Frequency_Calculation->Spectra_Prediction Reactivity_Descriptors Reactivity Descriptors (Fukui Functions) Electronic_Properties->Reactivity_Descriptors

Caption: A proposed workflow for the theoretical study of this compound.

Detailed Computational Methodology

A typical computational study would involve the following steps:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method, such as B3LYP, with a suitable basis set like 6-31G* or larger. This will determine the most stable conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

  • Electronic Property Analysis: From the optimized geometry, calculate various electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP) map, and Mulliken population analysis. These provide insights into the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Prediction: Predict the ¹H and ¹³C NMR chemical shifts, as well as the infrared (IR) vibrational frequencies. These predicted spectra can be compared with future experimental data for structural confirmation.

Predicted Spectroscopic Data

Based on the general principles of spectroscopy and data from related compounds, the following are predictions for the key spectroscopic features of this compound.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Predicted Features
¹H NMR - Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm).- The number of distinct signals will depend on the molecular symmetry.- Coupling patterns (e.g., doublets, triplets) will provide information on the relative positions of the protons.
¹³C NMR - Aromatic carbons will resonate in the range of 110-160 ppm.- Carbons bonded to bromine will be shifted upfield compared to those bonded to hydrogen.- The number of signals will indicate the number of unique carbon environments.
IR Spectroscopy - C-H stretching vibrations for the aromatic ring are expected around 3000-3100 cm⁻¹.- C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.- C-Br stretching vibrations will be observed at lower frequencies, typically below 800 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).- Fragmentation patterns will likely involve the loss of bromine atoms and potentially the furan ring.

Biological and Toxicological Considerations

Brominated dibenzofurans, as a class, are known for their persistence in the environment and their potential for bioaccumulation.[5] Their toxicity is often mediated through the aryl hydrocarbon (Ah) receptor, similar to their chlorinated analogs.[1] Binding to the Ah receptor can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and carcinogenicity. The potency of these effects is highly dependent on the specific congener.[2]

G cluster_2 General Toxicological Pathway BDBF Brominated Dibenzofuran (e.g., this compound) AhR Aryl Hydrocarbon (Ah) Receptor BDBF->AhR Binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element ARNT->XRE Binds to Gene_Expression Altered Gene Expression XRE->Gene_Expression Toxic_Effects Toxic Effects Gene_Expression->Toxic_Effects

Caption: A simplified signaling pathway for the toxicity of brominated dibenzofurans.

Given the structural similarities, it is plausible that this compound could exhibit dioxin-like toxicity. However, without experimental data, its specific toxic equivalency factor (TEF) cannot be determined.

Conclusion and Future Directions

While this compound remains a data-poor compound, this technical guide provides a foundational understanding based on the established knowledge of the broader class of brominated dibenzofurans. The proposed synthetic strategies and theoretical study workflows offer a clear path for future research.

Key areas for future investigation include:

  • Synthesis and Isolation: Development of a reliable and efficient synthetic route to obtain a pure sample of this compound.

  • Spectroscopic and Physicochemical Characterization: Detailed experimental determination of its NMR, IR, and mass spectra, as well as its melting point, solubility, and other physical properties.

  • Computational Modeling: Execution of the proposed theoretical studies to provide a robust in-silico profile of the molecule.

  • Toxicological and Biological Evaluation: In vitro and in vivo studies to assess its binding affinity to the Ah receptor, its potential for bioaccumulation, and its overall toxicological profile.

The insights gained from such studies will be invaluable for environmental risk assessment, understanding the structure-activity relationships of halogenated dibenzofurans, and potentially for applications in drug development where the dibenzofuran scaffold is of interest.

References

Environmental Sources of 1,4,8-Tribromo-dibenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical methodologies for 1,4,8-Tribromo-dibenzofuran (1,4,8-TBDD). As a member of the polybrominated dibenzofuran (PBDF) class of compounds, 1,4,8-TBDD is an environmental contaminant of emerging concern. PBDFs are structurally similar to the well-studied and highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[1][2]. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, while also highlighting critical data gaps.

Introduction to this compound

This compound is a specific congener of the tribrominated dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring[3]. The brominated forms, such as 1,4,8-TBDD, are not intentionally produced but are formed as unintentional by-products of various industrial and combustion processes[2]. Due to their persistence, lipophilicity, and potential for bioaccumulation, PBDFs are a subject of increasing environmental and toxicological research[2].

Primary Environmental Sources and Formation Pathways

The primary environmental sources of PBDFs, including 1,4,8-TBDD, are linked to anthropogenic activities involving bromine.

Industrial Processes and Brominated Flame Retardants (BFRs)

A major source of PBDFs is the production and use of brominated flame retardants (BFRs)[2]. BFRs are incorporated into a wide range of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or resist the spread of fire. During the manufacturing of BFRs and the production of flame-retarded materials, PBDFs can be formed as impurities.

Combustion and Thermal Processes

Incomplete combustion of materials containing BFRs is a significant pathway for the formation and release of PBDFs into the environment[4]. Key thermal processes include:

  • Waste Incineration: Municipal and industrial waste incinerators that process materials containing BFRs can be major sources of PBDF emissions to the atmosphere.

  • E-Waste Recycling: Informal and uncontrolled electronic waste (e-waste) recycling activities, particularly open burning to recover valuable metals, are significant sources of PBDFs[5].

  • Accidental Fires: Fires in buildings, vehicles, and landfills containing flame-retarded materials can release PBDFs into the air, soil, and water.

Precursor Compounds

Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are well-established precursors to PBDFs. Through thermal degradation, PBDEs can undergo cyclization to form PBDFs. The specific substitution pattern of the resulting PBDF congener is dependent on the structure of the parent PBDE.

Below is a generalized signaling pathway illustrating the formation of a tribrominated dibenzofuran from a hypothetical brominated precursor.

G cluster_0 Thermal Process (e.g., Combustion) Brominated Precursor (e.g., PBDE) Brominated Precursor (e.g., PBDE) Intermediate Radicals Intermediate Radicals Brominated Precursor (e.g., PBDE)->Intermediate Radicals Heat This compound This compound Intermediate Radicals->this compound Cyclization

A generalized pathway for the formation of this compound.

Quantitative Data on Environmental Levels

Quantitative data for specific PBDF congeners, including 1,4,8-TBDD, in various environmental matrices are limited in publicly available literature. Most studies report total PBDF concentrations or focus on a few specific, highly toxic congeners. The table below summarizes the general findings for PBDFs in different environmental compartments. It is important to note the scarcity of data for the 1,4,8-TBDD isomer specifically.

Environmental MatrixGeneral PBDF Concentration RangeKey Findings and Remarks
Air Typically in the low pg/m³ range in urban and industrial areas.Higher concentrations are found near e-waste recycling sites and industrial emission sources.
Soil and Sediment Highly variable, from ng/kg to µg/kg in contaminated areas.E-waste recycling sites and areas impacted by industrial effluent show the highest concentrations.
Biota (e.g., Fish, Birds) Bioaccumulation is observed, with concentrations varying by species and trophic level.PBDFs are lipophilic and accumulate in fatty tissues.
Industrial Effluents Can contain elevated levels of PBDFs depending on the industrial process.A direct source of contamination to aquatic environments.

Experimental Protocols for Analysis

The gold standard for the analysis of PBDFs in environmental samples is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique provides the necessary selectivity and sensitivity for detecting these compounds at trace levels.

General Analytical Workflow

The following diagram illustrates a typical experimental workflow for the analysis of PBDFs in an environmental sample.

G cluster_1 Analytical Workflow for PBDFs A Sample Collection (e.g., Soil, Water, Air) B Extraction (e.g., Soxhlet, SPE) A->B C Sample Cleanup (e.g., Column Chromatography) B->C D Instrumental Analysis (HRGC-HRMS) C->D E Data Processing and Quantification D->E

A general experimental workflow for the analysis of PBDFs.
Detailed Methodological Steps

  • Sample Collection and Storage : Samples (soil, sediment, water, air, biota) are collected using appropriate protocols to avoid contamination. They are typically stored in the dark at low temperatures (e.g., -20°C) until analysis.

  • Extraction :

    • Solid Samples (Soil, Sediment, Biota) : Soxhlet extraction with a suitable solvent mixture (e.g., toluene or hexane/acetone) is commonly employed.

    • Liquid Samples (Water) : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a non-polar solvent is used.

    • Air Samples : Filters and adsorbent materials (e.g., polyurethane foam) are extracted, typically via Soxhlet.

  • Cleanup : The crude extracts contain numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. This is a critical multi-step process that often involves:

    • Acid/Base Washing : To remove acidic and basic interferences.

    • Column Chromatography : Using various adsorbents such as silica gel, alumina, and carbon to separate PBDFs from other classes of compounds like PCBs and lipids.

  • Instrumental Analysis (HRGC-HRMS) :

    • Gas Chromatography (GC) : A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PBDF congeners based on their boiling points and polarity. A programmed temperature gradient is applied to achieve optimal separation.

    • Mass Spectrometry (MS) : A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions characteristic of the target PBDFs. Isotope-labeled internal standards are used for quantification.

  • Quantification : The concentration of 1,4,8-TBDD is determined by comparing the response of the native compound to that of its corresponding isotope-labeled internal standard.

Conclusion and Future Perspectives

This compound is an environmental contaminant primarily originating from industrial processes involving brominated flame retardants and the combustion of BFR-containing materials. While the general sources and formation pathways of the broader class of PBDFs are understood, there is a significant lack of congener-specific data for 1,4,8-TBDD in environmental matrices. Future research should focus on:

  • Developing and validating certified reference materials for specific PBDF congeners, including 1,4,8-TBDD, to improve analytical accuracy.

  • Conducting targeted environmental monitoring studies to quantify the levels of 1,4,8-TBDD in various environmental compartments, particularly in and around industrial areas and e-waste recycling sites.

  • Elucidating the specific formation pathways of 1,4,8-TBDD from its precursor compounds to better understand and potentially mitigate its formation.

  • Investigating the toxicological properties of 1,4,8-TBDD to assess its potential risks to human health and the environment.

A more comprehensive understanding of the environmental fate and effects of this compound is crucial for developing effective risk assessment and management strategies.

References

The Biological Significance of Tribrominated Dibenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribrominated dibenzofurans (TrBDFs) are a subgroup of polybrominated dibenzofurans (PBDFs), persistent environmental pollutants that are structurally related to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This technical guide provides a comprehensive overview of the biological significance of TrBDFs, focusing on their primary mechanism of action through the aryl hydrocarbon receptor (AhR), their toxicological effects, and the experimental methodologies used to assess their impact. Quantitative data on the relative potency of related compounds are presented, and key signaling pathways and experimental workflows are visualized. While specific data on TrBDFs are limited, this guide extrapolates from studies on closely related brominated and chlorinated congeners to provide a thorough understanding of their potential biological and toxicological implications.

Introduction

Polybrominated dibenzofurans (PBDFs) are environmental contaminants that can be formed as byproducts during the production and combustion of brominated flame retardants.[1] Due to their lipophilicity and resistance to metabolic degradation, these compounds can bioaccumulate in food chains, posing a potential risk to human health.[1] Tribrominated dibenzofurans (TrBDFs), a specific class of PBDFs, share structural similarities with TCDD and are therefore presumed to exert similar toxic effects. The biological activity of these compounds is largely mediated by their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This guide will delve into the known biological significance of TrBDFs, with a focus on their molecular mechanisms of action, toxicological endpoints, and the experimental protocols used for their evaluation.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism by which TrBDFs and other dioxin-like compounds exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2]

Signaling Pathway Description:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Lipophilic TrBDFs cross the cell membrane and bind to the ligand-binding pocket of the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

  • Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. The induction of CYP1A1 is a hallmark of AhR activation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrBDF Tribrominated Dibenzofuran AhR_complex AhR Complex (AhR, HSP90, etc.) TrBDF->AhR_complex Binding AhR_ligand AhR-TrBDF Complex AhR_ligand_n AhR-TrBDF Complex AhR_ligand->AhR_ligand_n Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand_n->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT DRE DRE/XRE AhR_ARNT->DRE Binding Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation Biological_Effects Biological & Toxic Effects Protein->Biological_Effects Leads to

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data

Specific quantitative data for tribrominated dibenzofurans are scarce in the literature. However, studies on other brominated and chlorinated dibenzofurans provide valuable insights into their relative potencies. The concept of Toxic Equivalency Factors (TEFs) is used to estimate the dioxin-like toxicity of a compound relative to TCDD, which is assigned a TEF of 1.0.[3]

CompoundRelative Potency (REP) vs. TCDD (EROD Induction)Toxic Equivalency Factor (TEF)Reference(s)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1.01.0[3]
2,3,7,8-Tetrachlorodibenzofuran (TCDF)~0.10.1[4]
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)~0.50.3[5]
2,3,7-Tribromodibenzo-p-dioxin (TriBDD)No effect on antibody responseNot Established[6]

Note: The REP values can vary depending on the biological endpoint and the experimental system.

Toxicological Significance

The activation of the AhR pathway by TrBDFs can lead to a wide range of toxicological effects, similar to those observed for TCDD and other dioxin-like compounds.

Endocrine Disruption

Dibenzofurans are known endocrine-disrupting chemicals. They can interfere with hormone signaling pathways, including the estrogen and thyroid hormone systems. This can lead to adverse effects on reproduction and development.

Neurotoxicity

Studies on related brominated compounds suggest that they can induce neurotoxicity.[7] Potential mechanisms include the induction of oxidative stress, disruption of calcium homeostasis, and alterations in neurotransmitter systems.[3] Some brominated flame retardants have been shown to induce autophagy in neural cells.[7]

Neurotoxicity_Pathway cluster_cell Neuronal Cell BFR Brominated Flame Retardant (e.g., TrBDF) BFR_entry BFR Entry BFR->BFR_entry ROS Increased Reactive Oxygen Species (ROS) BFR_entry->ROS Ca_homeostasis Disrupted Ca2+ Homeostasis BFR_entry->Ca_homeostasis Autophagy Induction of Autophagy BFR_entry->Autophagy Cell_Death Neuronal Cell Death ROS->Cell_Death Ca_homeostasis->Cell_Death Autophagy->Cell_Death

Figure 2: Potential Neurotoxic Mechanisms of Brominated Dibenzofurans.

Other Toxic Effects

Other potential toxic effects associated with dioxin-like compounds include:

  • Hepatotoxicity: Liver damage and altered liver function.

  • Immunotoxicity: Suppression of the immune system.

  • Carcinogenicity: Increased risk of cancer.

  • Developmental and Reproductive Toxicity: Adverse effects on fetal development and reproductive function.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to assess the biological and toxicological effects of tribrominated dibenzofurans.

In Vitro Cytotoxicity Assays

These assays are used to determine the concentration of a substance that is toxic to cells.

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Expose the cells to a range of concentrations of the test compound (e.g., TrBDF) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.1.2. Neutral Red Uptake (NRU) Assay

  • Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[9]

  • Protocol:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compound.

    • After the exposure period, incubate the cells with a medium containing neutral red for approximately 3 hours.

    • Wash the cells to remove any unincorporated dye.

    • Extract the neutral red from the lysosomes of viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).

    • Measure the absorbance of the extracted dye at 540 nm.

    • Calculate cell viability and the IC50 value.

Cytotoxicity_Workflow cluster_assay Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Expose cells to TrBDF concentrations seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate MTT MTT Assay: Add MTT, incubate, solubilize formazan incubate->MTT Option 1 NRU NRU Assay: Add Neutral Red, incubate, wash, destain incubate->NRU Option 2 measure_abs Measure Absorbance (570 nm for MTT, 540 nm for NRU) MTT->measure_abs NRU->measure_abs calculate Calculate % Viability and IC50 measure_abs->calculate end End calculate->end

Figure 3: General Workflow for In Vitro Cytotoxicity Assays.

Ethoxyresorufin-O-deethylase (EROD) Assay
  • Principle: This is a sensitive and widely used biomarker assay to measure the induction of CYP1A1 activity. The EROD assay quantifies the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.[7][8]

  • Protocol (for cell cultures):

    • Culture cells (e.g., hepatoma cell lines like H4IIE) in multi-well plates and expose them to the test compound.

    • After the induction period, replace the medium with a reaction buffer containing 7-ethoxyresorufin.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate for a specific time at 37°C.

    • Stop the reaction (e.g., by adding acetonitrile or fluorescamine).

    • Measure the fluorescence of the resorufin produced using a microplate fluorometer (excitation ~530-560 nm, emission ~585-595 nm).

    • Quantify the amount of resorufin using a standard curve.

    • Normalize the EROD activity to the total protein content in each well.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: To understand the metabolic fate of TrBDFs, in vitro metabolism studies are conducted using liver microsomes or hepatocytes. The parent compound and its metabolites are then extracted and analyzed by GC-MS. GC separates the different compounds in the mixture, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.

  • Protocol Outline:

    • Incubation: Incubate the TrBDF with liver microsomes or hepatocytes in the presence of NADPH (to initiate metabolism).

    • Extraction: After a set time, stop the reaction and extract the compounds using an organic solvent.

    • Derivatization: To increase the volatility of polar metabolites (e.g., hydroxylated dibenzofurans) for GC analysis, a derivatization step (e.g., silylation) is often necessary.

    • GC-MS Analysis: Inject the derivatized extract into the GC-MS system.

      • Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

      • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Conclusion

Tribrominated dibenzofurans represent a class of persistent environmental contaminants with the potential to exert significant biological and toxicological effects, primarily through the activation of the aryl hydrocarbon receptor. While specific data for TrBDFs are limited, the available information on related brominated and chlorinated congeners suggests a strong likelihood of dioxin-like toxicity, including endocrine disruption and neurotoxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds. Further research is crucial to establish specific quantitative toxicological parameters for TrBDFs to enable accurate risk assessment and to fully elucidate their mechanisms of action, including potential AhR-independent pathways. This knowledge is essential for regulatory bodies, researchers, and drug development professionals in understanding and mitigating the potential health risks associated with exposure to this class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4,8-Tribromo-dibenzofuran, a polyhalogenated aromatic compound of interest in various fields of chemical research. The synthesis is based on the direct electrophilic bromination of dibenzofuran. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Dibenzofuran and its halogenated derivatives are important structural motifs in medicinal chemistry and materials science. The specific substitution pattern of bromine atoms on the dibenzofuran core can significantly influence the molecule's biological activity and physical properties. This compound is a specific isomer whose synthesis requires controlled bromination of the starting material, dibenzofuran. The positions 1, 4, and 8 are known to be susceptible to electrophilic attack. This protocol outlines a general method for achieving this tribromination using bromine in the presence of a Lewis acid catalyst.

Data Presentation

Due to the limited availability of specific experimental data for the synthesis of this compound in the public domain, the following table represents expected or typical data based on similar electrophilic aromatic bromination reactions. Researchers should consider this table as a guideline and should characterize their product thoroughly.

ParameterExpected ValueNotes
Starting Material DibenzofuranHigh purity is recommended for optimal results.
Reagents Bromine (Br₂), Iron(III) bromide (FeBr₃)Use of a Lewis acid catalyst like FeBr₃ is crucial for the reaction.
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)A dry, inert solvent is necessary.
Reaction Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature to control the exothermic nature of the bromination and then allowed to proceed at room temperature.
Reaction Time 12 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Yield 40 - 60% (crude)The yield can vary significantly based on reaction conditions and purification efficiency. The formation of other brominated isomers is possible.
Product Purity >95% after purificationPurification by column chromatography or recrystallization is typically required to isolate the desired isomer from byproducts.
Molecular Formula C₁₂H₅Br₃O
Molecular Weight 404.88 g/mol
Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometrySpectroscopic data should be acquired to confirm the structure and purity of the final product. The proton and carbon NMR will show characteristic shifts and coupling patterns for the 1,4,8-substitution.

Experimental Protocol

Materials:

  • Dibenzofuran

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: To the stirred solution, add iron(III) bromide (0.1 equivalents) as a catalyst.

  • Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (3.3 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS to ensure the consumption of the starting material and the formation of the desired product.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate this compound from any isomeric byproducts and unreacted starting material.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Dibenzofuran in CH2Cl2 B 2. Add FeBr3 Catalyst A->B C 3. Add Bromine Solution at 0°C B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Quench with Na2S2O3 Solution D->E Reaction Completion F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 1,4,8-Tribromo-dibenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tribromo-dibenzofuran is a polyhalogenated aromatic heterocyclic compound. While specific applications of this particular isomer are not extensively documented in scientific literature, its structure presents it as a valuable and versatile scaffold for the synthesis of a wide array of functionalized dibenzofuran derivatives. The three bromine atoms at distinct positions (1, 4, and 8) on the dibenzofuran core offer multiple points for functionalization through various cross-coupling reactions. This allows for the systematic introduction of different substituents, making it an attractive starting material for the development of novel organic materials, pharmaceutical intermediates, and biological probes.

The reactivity of the bromine atoms is expected to differ based on their electronic and steric environments, potentially allowing for selective and sequential functionalization. Theoretical studies and experimental work on similar polybrominated aromatic compounds suggest that the C-Br bonds at positions 1, 4, and 8 will exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to synthesize complex, unsymmetrically substituted dibenzofurans.

These application notes provide a theoretical framework and hypothetical, yet plausible, experimental protocols for the utilization of this compound in organic synthesis, drawing upon established methodologies for cross-coupling reactions on polyhalogenated aromatic substrates.

Potential Applications

This compound can serve as a core building block for:

  • Organic Electronics: The dibenzofuran core is a known component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Functionalization at the 1, 4, and 8 positions can be used to tune the electronic properties, solubility, and solid-state packing of the resulting materials.

  • Pharmaceutical Chemistry: The dibenzofuran scaffold is present in some biologically active molecules. The tribrominated starting material allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.

  • Fluorescent Probes and Sensors: Arylated or alkynylated dibenzofurans often exhibit interesting photophysical properties. The systematic functionalization of the 1,4,8-tribromo core can lead to the development of novel fluorescent dyes and sensors.

Key Synthetic Transformations: Cross-Coupling Reactions

The primary utility of this compound in organic synthesis lies in its potential for palladium-catalyzed cross-coupling reactions. The three main types of reactions that are broadly applicable are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Reactivity and Site-Selectivity

The relative reactivity of the bromine atoms at positions 1, 4, and 8 is a critical consideration for selective synthesis. Based on general principles of electronic effects in aromatic systems, the following reactivity trends can be postulated:

  • Position 4: This position is para to the furan oxygen, which can exert a +M (mesomeric) effect, potentially increasing the electron density at this position and making the C-Br bond less reactive towards oxidative addition in some catalytic systems.

  • Position 1 and 8: These positions are ortho and para, respectively, to one of the benzene rings and are influenced by the overall electronic nature of the dibenzofuran system. Their reactivity will be sensitive to the specific catalytic conditions employed.

Site-selectivity in the cross-coupling of polyhalogenated aromatics can often be controlled by judicious choice of catalyst, ligands, base, and reaction temperature.[1][2] Generally, more reactive C-I bonds are coupled in preference to C-Br bonds, and C-Br bonds before C-Cl bonds. With three C-Br bonds, selectivity will be more subtle and likely controlled by a combination of steric and electronic factors.

Experimental Protocols (Hypothetical Examples)

The following protocols are illustrative and based on standard procedures for similar substrates. Optimization will be necessary for any specific reaction.

Suzuki-Miyaura Coupling: Synthesis of Arylated Dibenzofurans

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide.[3]

Protocol for Monofunctionalization (Illustrative)

This protocol aims for a selective mono-arylation, which may be achievable under carefully controlled conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-Bromo-4-phenyl-8-bromo-dibenzofuran65-75
24-Methoxyphenylboronic acid1-Bromo-4-(4-methoxyphenyl)-8-bromo-dibenzofuran70-80
34-(Trifluoromethyl)phenylboronic acid1-Bromo-4-(4-(trifluoromethyl)phenyl)-8-bromo-dibenzofuran60-70

Note: The yields are hypothetical and would depend on the actual site-selectivity of the reaction.

Sonogashira Coupling: Synthesis of Alkynylated Dibenzofurans

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4][5]

Protocol for Difunctionalization (Illustrative)

This protocol aims for a double coupling, which might be achieved with an excess of the alkyne and harsher conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed triethylamine (0.2 M). Add the terminal alkyne (2.5 equiv.).

  • Reaction: Stir the mixture at 60-80 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Hypothetical Quantitative Data for Sonogashira Coupling

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1,4-Dibromo-8-(phenylethynyl)-dibenzofuran55-65
2Trimethylsilylacetylene1,4-Dibromo-8-((trimethylsilyl)ethynyl)-dibenzofuran60-70
31-Hexyne1,4-Dibromo-8-(hex-1-yn-1-yl)-dibenzofuran50-60

Note: The yields and position of substitution are hypothetical.

Buchwald-Hartwig Amination: Synthesis of Aminated Dibenzofurans

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[6][7]

Protocol for Trifunctionalization (Illustrative)

This protocol aims for complete substitution of all three bromine atoms.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong base such as sodium tert-butoxide (4.0 equiv.) to a Schlenk tube.

  • Reagent and Solvent Addition: Add the desired amine (3.5 equiv.) and anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 18-36 hours.

  • Work-up: After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Hypothetical Quantitative Data for Buchwald-Hartwig Amination

EntryAmineProductExpected Yield (%)
1Morpholine1,4,8-Tri(morpholino)dibenzofuran70-85
2Aniline1,4,8-Tris(phenylamino)dibenzofuran60-75
3Benzylamine1,4,8-Tris(benzylamino)dibenzofuran65-80

Note: The yields are hypothetical and assume complete substitution.

Visualizations

Synthetic_Workflow A This compound B Suzuki Coupling (Arylboronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig (Amine) A->D E Arylated Dibenzofurans B->E F Alkynylated Dibenzofurans C->F G Aminated Dibenzofurans D->G

Caption: Synthetic workflow for the functionalization of this compound.

Sequential_Functionalization cluster_0 Sequential Cross-Coupling Strategy Start This compound Step1 Selective Coupling at Position X (e.g., Suzuki) Start->Step1 Intermediate1 Mono-functionalized Dibenzofuran Step1->Intermediate1 Step2 Coupling at Position Y (e.g., Sonogashira) Intermediate1->Step2 Intermediate2 Di-functionalized Dibenzofuran Step2->Intermediate2 Step3 Coupling at Position Z (e.g., Buchwald-Hartwig) Intermediate2->Step3 Final Tri-functionalized Dibenzofuran Step3->Final

Caption: Logical pathway for sequential functionalization of the tribrominated core.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and illustrative. They are based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own optimization and characterization for any new synthetic procedure. Safety precautions appropriate for handling halogenated aromatic compounds, palladium catalysts, and strong bases should be strictly followed.

References

Application Notes and Protocols for the Analytical Detection of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 1,4,8-Tribromo-dibenzofuran, a member of the polybrominated dibenzofuran (PBDF) class of compounds. The methodologies described are based on established analytical procedures for halogenated persistent organic pollutants (POPs), such as those outlined in U.S. EPA Method 1613B and 8290A for chlorinated dioxins and furans, adapted for the specific analysis of brominated compounds.

Introduction

This compound is a polybrominated dibenzofuran (PBDF) that may be formed as an unintentional byproduct in various industrial processes, including the production of brominated flame retardants and incineration of bromine-containing materials. Due to the known toxicity of related halogenated dibenzofurans, sensitive and specific analytical methods are required for its detection and quantification in various matrices. The primary analytical technique for the determination of PBDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS). These methods offer the necessary selectivity and sensitivity to detect these compounds at ultra-trace levels.

Analytical Approach

The analytical workflow for this compound involves several key stages: sample extraction, extract cleanup and fractionation, and instrumental analysis. The use of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.

Experimental Protocols

The following protocols are provided for the analysis of this compound in sediment and biological tissue matrices. These are representative protocols and may require optimization based on the specific sample matrix and available instrumentation.

Protocol 1: Analysis of this compound in Sediment

1. Sample Preparation and Extraction:

  • Air-dry the sediment sample to a constant weight and homogenize by grinding.

  • Weigh approximately 10-20 g of the dried, homogenized sediment into a pre-cleaned extraction thimble.

  • Spike the sample with an appropriate amount of a ¹³C-labeled this compound internal standard. If a specific labeled standard is unavailable, a labeled tribromodibenzofuran isomer or a mixture of labeled PBDFs can be used.

  • Perform Soxhlet extraction for 18-24 hours using 250 mL of a toluene or a hexane/acetone (1:1 v/v) mixture.[1]

  • After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.

2. Extract Cleanup:

The crude extract will contain lipids and other co-extracted materials that can interfere with the analysis. A multi-step cleanup procedure is necessary.

  • Acid/Base Cleanup:

    • Add 10 mL of concentrated sulfuric acid to the extract in a separatory funnel and shake vigorously. Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer is colorless.

    • Wash the organic layer with 5% aqueous potassium hydroxide solution, followed by distilled water until the aqueous layer is neutral.

  • Column Chromatography:

    • Pack a multi-layer silica gel column containing, from bottom to top: silica gel, potassium hydroxide silica gel, silica gel, sulfuric acid silica gel, and anhydrous sodium sulfate.

    • Apply the extract to the top of the column and elute with hexane.

    • Further fractionation can be achieved using an alumina column to separate PBDFs from other compounds like PCBs. Elute with a sequence of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane).

3. Instrumental Analysis (GC-HRMS):

  • Concentrate the final cleaned extract to a volume of 20 µL under a gentle stream of nitrogen.

  • Add a recovery (injection) standard (e.g., ¹³C-labeled 1,2,3,4-TCDD) to the final extract just prior to injection.

  • Inject 1-2 µL of the extract into the GC-HRMS system.

Protocol 2: Analysis of this compound in Biological Tissue (e.g., Fish)

1. Sample Preparation and Extraction:

  • Homogenize approximately 10 g of the tissue sample.

  • Mix the homogenized tissue with anhydrous sodium sulfate to create a dry, free-flowing powder.

  • Spike the sample with the ¹³C-labeled internal standard(s).

  • Extract the sample using Soxhlet extraction with a hexane/dichloromethane (1:1 v/v) mixture for 18-24 hours.[2]

  • Concentrate the extract to 1-2 mL.

2. Lipid Removal and Extract Cleanup:

  • Gel Permeation Chromatography (GPC): Use GPC to remove high molecular weight lipids. Elute with a suitable solvent like dichloromethane/cyclohexane.

  • Acid/Base Cleanup and Column Chromatography: Follow the same procedure as described in Protocol 1 for sediment extract cleanup.

3. Instrumental Analysis (GC-MS/MS):

  • Concentrate the final extract to 20 µL.

  • Add the recovery (injection) standard.

  • Inject 1-2 µL into the GC-MS/MS system.

Data Presentation

The following tables summarize the expected analytical parameters for the detection of this compound based on typical performance of methods for related compounds.

Table 1: GC-HRMS and GC-MS/MS Instrumental Parameters (Representative)

ParameterGC-HRMSGC-MS/MS
Gas Chromatograph
ColumnDB-5ms (60 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHeliumHelium
Injection ModeSplitlessPTV or Splitless
Temperature Program150°C (1 min), 20°C/min to 220°C, 5°C/min to 320°C (hold 15 min)120°C (1 min), 15°C/min to 300°C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ionization Energy35-70 eV70 eV
Resolution>10,000Unit mass
Monitored IonsSelected Ion Monitoring (SIM) of exact masses of molecular ionsMultiple Reaction Monitoring (MRM)

Table 2: Quantitative Data (Representative Values)

ParameterExpected ValueNotes
Limit of Detection (LOD) 0.1 - 1.0 pg/gDependent on matrix and interferences.
Limit of Quantification (LOQ) 0.5 - 5.0 pg/gTypically 3-5 times the LOD.
Linear Range 0.5 - 1000 pg/mLCalibration curve should have R² > 0.995.
Recovery of Labeled Standard 40 - 130%As per EPA method guidelines for similar compounds.
Relative Standard Deviation (RSD) < 20%For replicate analyses.

Table 3: Proposed MRM Transitions for this compound (C₁₂H₅Br₃O)

The molecular weight of this compound is approximately 404.8 g/mol . The exact mass will depend on the isotopic composition. The most abundant molecular ion cluster will be used as the precursor ion. Fragmentation in EI-MS/MS typically involves the loss of a bromine atom (-79/-81 Da) or a COBr group.

Precursor Ion (m/z)Product Ion (m/z)Proposed Transition
404 (⁷⁹Br₃)325 (loss of ⁷⁹Br)404 -> 325 (Quantifier)
406 (⁷⁹Br₂⁸¹Br)327 (loss of ⁷⁹Br) or 325 (loss of ⁸¹Br)406 -> 327 (Qualifier)
404 (⁷⁹Br₃)297 (loss of CO⁷⁹Br)404 -> 297 (Qualifier)

Note: The exact m/z values and optimal collision energies would need to be determined experimentally using an analytical standard.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample Sediment or Tissue Sample Homogenize Homogenize & Weigh Sample->Homogenize Spike_Internal_Std Spike with ¹³C-Labeled Internal Standard Homogenize->Spike_Internal_Std Extraction Soxhlet Extraction (Toluene or Hexane/Acetone) Spike_Internal_Std->Extraction Concentrate1 Concentrate Extract Extraction->Concentrate1 Acid_Cleanup Sulfuric Acid Cleanup Concentrate1->Acid_Cleanup Column_Chrom Multi-layer Silica/Alumina Column Chromatography Acid_Cleanup->Column_Chrom Concentrate2 Concentrate Final Extract Column_Chrom->Concentrate2 Spike_Recovery_Std Spike with Recovery Standard Concentrate2->Spike_Recovery_Std GC_MS_Analysis GC-HRMS or GC-MS/MS Analysis Spike_Recovery_Std->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: General analytical workflow for this compound.

GC-MS_MS_Logic cluster_GC Gas Chromatography cluster_MS Tandem Mass Spectrometry Sample_Injection Sample Injection GC_Column Chromatographic Separation Sample_Injection->GC_Column Ion_Source Ionization (EI) GC_Column->Ion_Source Eluted Analytes Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Molecular Ions Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Select m/z 404, 406 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Select m/z 325, 327 Data_System Data_System Detector->Data_System Data Acquisition & Quantification

Caption: Logical diagram of GC-MS/MS analysis for this compound.

References

Application Notes and Protocols for the Purification of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1,4,8-Tribromo-dibenzofuran. The following methods are based on established techniques for the purification of related polybrominated and polyhalogenated aromatic compounds. Researchers should consider these protocols as a starting point, and optimization may be necessary to achieve the desired purity and yield for their specific sample.

Introduction

This compound is a polyhalogenated aromatic compound. Due to the nature of its synthesis, crude reaction mixtures can contain various impurities, including regioisomers, partially brominated dibenzofurans, and residual reagents. Effective purification is crucial to obtain a compound of high purity for subsequent applications in research and development. The principal techniques for the purification of such compounds are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Purification Techniques

Two primary methods are recommended for the purification of this compound: recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For polyhalogenated aromatic compounds, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

General Principles:

  • Solvent Selection: The ideal solvent will dissolve the target compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents for the recrystallization of aromatic compounds include toluene, xylene, chloroform, and dichloromethane.[1] Solvent pairs, such as ethanol-water or hexane-ethyl acetate, can also be effective.[2][3]

  • Procedure: The crude solid is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while impurities remain in the mother liquor. The crystals are subsequently collected by filtration.

Protocol for Recrystallization:

  • Solvent Screening: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe the solubility. A suitable solvent will show poor solubility at room temperature and good solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output crude_sample Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_sample->dissolve solvent Select Recrystallization Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate pure_crystals Pure Crystals filtrate->pure_crystals mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor

Figure 1: Workflow for the recrystallization of this compound.
Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for purifying compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components based on their differential adsorption to the stationary phase.[4]

General Principles:

  • Stationary Phase: For non-polar to moderately polar compounds like halogenated dibenzofurans, silica gel is the most common stationary phase. Alumina can also be used.[5][6]

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A common starting point for brominated aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system is typically determined by thin-layer chromatography (TLC).[4]

  • Elution: The crude mixture is loaded onto the top of the column and the eluent is passed through under positive pressure, accelerating the separation process. Fractions are collected and analyzed for the presence of the desired compound.

Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. Spot the crude mixture on a silica gel TLC plate and elute with different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The ideal solvent system will give the target compound an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a glass column by adding a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the chosen eluent. Allow the silica to settle, and then add another layer of sand on top.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column. Alternatively, for less soluble compounds, a dry loading technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[6]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate. Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC for Solvent System pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Figure 2: General workflow for flash column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot for the purified compound indicates a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of brominated dibenzofurans.[7][8] It can be used to confirm the identity of the compound by its mass spectrum and to determine its purity by the relative area of the chromatographic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

Data Presentation

It is crucial to meticulously record all experimental data. The following table provides a template for summarizing the results of purification experiments.

Experiment ID Purification Method Starting Material (g) Solvent(s) / Eluent System Yield (g) Yield (%) Purity (by GC-MS, %) Melting Point (°C) Notes
Recrystallization
Column Chromatography

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polybrominated dibenzofurans are potentially toxic and should be handled with care. Minimize exposure through inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: Brominated Dibenzofurans in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the applications of brominated dibenzofuran derivatives in materials science reveals their significant potential as building blocks for advanced functional materials. While specific data for 1,4,8-Tribromo-dibenzofuran is limited in publicly accessible research, the closely related compound, 2,8-dibromodibenzofuran, serves as an excellent illustrative example of how the tribromo-analogue could be utilized. The following application notes and protocols are based on the synthesis of hole transport materials (HTMs) from 2,8-dibromodibenzofuran for use in perovskite solar cells, providing a clear framework for the potential applications of this compound.[1][2]

Brominated dibenzofurans, such as this compound, are versatile precursors in the synthesis of advanced materials for organic electronics. The bromine atoms provide reactive sites for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig amination reactions.[1][3] This allows for the construction of larger, conjugated molecules with tailored electronic properties.

One of the primary applications of these materials is in the development of hole transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] The rigid and planar dibenzofuran core can be functionalized with electron-donating groups, such as arylamines, to create molecules with high hole mobility and suitable energy levels for efficient charge injection and transport.[1] The substitution pattern of the bromine atoms on the dibenzofuran core is critical in determining the final properties of the material, including its thermal stability, solubility, and electronic characteristics. By strategically placing the bromine atoms, researchers can control the steric and electronic effects in the final molecule, thereby fine-tuning its performance in a device.[1]

The general strategy involves using the brominated dibenzofuran as a central scaffold. Through palladium-catalyzed cross-coupling reactions, various functional groups are attached to the dibenzofuran core. For instance, in the synthesis of HTMs, diarylamine groups are commonly coupled to the brominated sites.[1] This modular approach allows for the systematic modification of the HTM's properties to optimize device efficiency and stability.[2]

Experimental Protocols

The following protocols are adapted from the synthesis of a dibenzofuran-based hole transport material, N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF), using 2,8-dibromodibenzo[b,d]furan as the starting material.[1] These procedures can be conceptually applied to this compound for the synthesis of analogous materials.

Protocol 1: Synthesis of 2,8-dibromodibenzo[b,d]furan

This protocol describes the bromination of dibenzofuran.

Materials:

  • Dibenzofuran

  • Trichloromethane

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Ice bath

Procedure:

  • Dissolve dibenzofuran (1.00 g, 5.95 mmol) in trichloromethane (6 mL).

  • Cool the solution in an ice bath.

  • Slowly add Br₂ (0.68 mL, 13.26 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 26.5 hours.

  • Quench the reaction by adding Na₂S₂O₃ aqueous solution.

  • Extract the product, dry the organic layer, and purify by appropriate methods (e.g., column chromatography) to obtain 2,8-dibromodibenzo[b,d]furan.[1]

Protocol 2: Synthesis of N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF) via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 2,8-dibromodibenzo[b,d]furan.

Materials:

  • 2,8-dibromodibenzo[b,d]furan

  • Bis-(4-methoxyphenyl)-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To a 25 mL two-necked round-bottom flask, add 2,8-dibromodibenzo[b,d]furan (0.49 g, 1.5 mmol), Bis-(4-methoxyphenyl)-amine (0.76 g, 3.3 mmol), Pd₂(dba)₃ (0.05 g, 0.06 mmol), Xantphos (0.07 g, 0.12 mmol), and sodium tert-butoxide (0.43 g, 4.5 mmol).[1]

  • Evacuate the flask and backfill with argon.

  • Add anhydrous toluene (15 mL) to the mixture.

  • Heat the reaction mixture to reflux and stir for the appropriate time (monitoring by TLC).

  • After completion, cool the mixture, and purify the crude product by column chromatography to yield the final product, mDBF.[1]

Quantitative Data

The following table summarizes the key properties of the hole transport materials synthesized from 2,8-dibromodibenzofuran.[1][2]

PropertymDBFbDBFtDBF
Thermal Properties
Glass Transition Temp. (T_g)104 °C147 °C198 °C
Decomposition Temp. (T_d)438 °C481 °C517 °C
Photophysical Properties
Absorption λ_max (nm)310, 337312, 385314, 396
Emission λ_max (nm)420486506
Electrochemical Properties
HOMO Level (eV)-5.18-5.16-5.13
LUMO Level (eV)-2.03-2.20-2.25
Band Gap (eV)3.152.962.88
Device Performance (PSC)
Power Conversion Eff. (PCE)18.57%19.12%19.46%

Visualizations

Below are diagrams illustrating the synthesis workflow and the logical relationship of using brominated dibenzofurans in materials synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_coupling Buchwald-Hartwig Amination cluster_product Final Product Dibenzofuran Dibenzofuran DBD 2,8-Dibromodibenzofuran Dibenzofuran->DBD Br2 Bromine (Br₂) Br2->DBD mDBF mDBF (Hole Transport Material) DBD->mDBF Amine Bis(4-methoxyphenyl)amine Amine->mDBF Catalyst Pd₂(dba)₃ / Xantphos Catalyst->mDBF Base Sodium tert-butoxide Base->mDBF

Caption: Synthesis workflow for a dibenzofuran-based hole transport material.

G cluster_precursor Precursor cluster_reaction Synthetic Strategy cluster_materials Functional Materials cluster_application Device Applications TribromoDBF This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) TribromoDBF->Coupling HTM Hole Transport Materials Coupling->HTM OLED_Host OLED Host Materials Coupling->OLED_Host Polymers Conjugated Polymers Coupling->Polymers PSCs Perovskite Solar Cells HTM->PSCs OLEDs OLEDs OLED_Host->OLEDs OFETs Organic Field-Effect Transistors Polymers->OFETs

Caption: Logical relationship from precursor to application for brominated dibenzofurans.

References

Application Notes and Protocols: 1,4,8-Tribromo-dibenzofuran as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4,8-Tribromo-dibenzofuran (1,4,8-TBDf) is a polybrominated dibenzofuran (PBDF) congener. PBDFs are a class of persistent organic pollutants (POPs) that are of significant environmental concern due to their potential toxicity, persistence, and bioaccumulation.[1] Accurate and sensitive analytical methods are crucial for monitoring their levels in various environmental matrices. This document provides detailed application notes and protocols for the use of 1,4,8-TBDf as a reference standard in environmental analysis, particularly for the quantification of PBDFs and related compounds using high-resolution gas chromatography-mass spectrometry (HRGC-MS). While specific data for 1,4,8-TBDf is not abundantly available, the methodologies presented here are based on established EPA methods for similar halogenated compounds and represent the current best practices in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and validating analytical methods.

PropertyValueReference
IUPAC Name 1,4,8-tribromodibenzofuran[2]
Molecular Formula C₁₂H₅Br₃O[2]
Molecular Weight 404.88 g/mol [2]
Appearance Solid (predicted)
Solubility Low in water; Soluble in organic solvents like toluene and nonane.
Boiling Point Not readily available
Melting Point Not readily available

Experimental Protocols

The following protocols are based on established methods for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][4] These methods typically involve sample extraction, cleanup, and analysis by HRGC-HRMS.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

a) Soil and Sediment:

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Drying: Air-dry the sample or mix with anhydrous sodium sulfate to remove moisture.

  • Spiking: Spike the sample with a known amount of an isotopically labeled surrogate standard (e.g., ¹³C₁₂-1,4,8-TBDf) to monitor method performance.

  • Extraction: Extract the sample using a Soxhlet apparatus with toluene for 16-24 hours. Alternative methods include pressurized fluid extraction (PFE).

  • Concentration: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

b) Water:

  • Filtration: Filter the water sample to separate suspended solids from the dissolved phase.

  • Spiking: Spike both the filtered water and the filter with surrogate standards.

  • Liquid-Liquid Extraction (for filtered water): Extract the filtered water with a suitable organic solvent such as dichloromethane at a neutral pH, followed by extraction at acidic and basic pHs.

  • Solid Phase Extraction (alternative for filtered water): Pass the water through a solid-phase extraction (SPE) cartridge (e.g., C18) and elute the analytes with an organic solvent.

  • Extraction of Suspended Solids: Extract the filter using the same procedure as for soil and sediment.

  • Combine and Concentrate: Combine the extracts from the dissolved and particulate phases and concentrate.

c) Biota (e.g., fish tissue):

  • Homogenization: Homogenize the tissue sample.

  • Spiking: Spike the homogenized tissue with surrogate standards.

  • Lipid Extraction: Extract lipids and target analytes using a mixture of hexane and dichloromethane.

  • Lipid Removal: Perform lipid removal using techniques such as gel permeation chromatography (GPC) or acid digestion.

  • Concentration: Concentrate the final extract.

Sample Extract Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract. A multi-step cleanup procedure is often necessary.

  • Acid-Base Washing: Sequentially wash the concentrated extract with concentrated sulfuric acid, deionized water, and a potassium hydroxide solution to remove acidic, neutral, and basic interferences.

  • Column Chromatography:

    • Silica Gel Column: Use a multi-layered silica gel column (e.g., neutral, acidic, and basic silica) to separate compounds based on polarity.

    • Alumina Column: Further fractionate the eluate from the silica gel column on an alumina column.

    • Carbon Column: For highly contaminated samples, a carbon column can be used to isolate planar molecules like PBDFs.

Instrumental Analysis: HRGC-HRMS

High-resolution gas chromatography coupled with high-resolution mass spectrometry is the standard for the sensitive and selective analysis of PBDFs.

a) Gas Chromatography (GC) Parameters:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C (hold 1 min), ramp to 220 °C at 20 °C/min, then ramp to 320 °C at 5 °C/min (hold 15 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min

b) Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 250 °C
Mass Resolution >10,000 (10% valley)
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor for 1,4,8-TBDf m/z 403.78, 405.78 (Molecular ions for C₁₂H₅⁷⁹Br₂⁸¹BrO)
Quantification

Quantification is performed using the isotope dilution method. A calibration curve is generated using a series of solutions containing known concentrations of native 1,4,8-TBDf and a constant concentration of the ¹³C-labeled internal standard. The relative response factor (RRF) is calculated for each calibration level and the average RRF is used to quantify the native compound in the sample extracts.

Data Presentation: Quality Control

The following table summarizes typical quality control (QC) criteria for the analysis of polyhalogenated aromatic compounds. These should be adapted and validated for the specific application.

QC ParameterAcceptance Criteria
Surrogate Standard Recovery 40 - 130%
Matrix Spike Recovery 50 - 150%
Method Blank Below the limit of quantification (LOQ)
Calibration Curve Linearity (R²) ≥ 0.995
Isotope Ratio Confirmation Within ±15% of the theoretical abundance ratio
GC Retention Time Within ±2 seconds of the retention time of the labeled standard

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis & Data Processing Sample Environmental Sample (Soil, Water, Biota) Homogenize Homogenization Sample->Homogenize Spike_Surrogate Spike with ¹³C-1,4,8-TBDf Homogenize->Spike_Surrogate Extraction Extraction (Soxhlet, PFE, LLE) Spike_Surrogate->Extraction Concentration1 Concentration Extraction->Concentration1 Acid_Base Acid-Base Washing Concentration1->Acid_Base Column_Chrom Column Chromatography (Silica, Alumina) Acid_Base->Column_Chrom Concentration2 Final Concentration Column_Chrom->Concentration2 Spike_Internal Spike with Internal Standard Concentration2->Spike_Internal GCMS HRGC-HRMS Analysis Spike_Internal->GCMS Quant Quantification (Isotope Dilution) GCMS->Quant Report Reporting Quant->Report

Caption: General workflow for environmental analysis of 1,4,8-TBDf.

Logical Relationship for Analyte Confirmation

This diagram shows the logical criteria used for the positive identification of this compound in a sample.

analyte_confirmation Start GC-MS Peak Detected RT_Check Retention Time Match (within ±2s of standard)? Start->RT_Check Isotope_Ratio Isotope Ratio Match (within ±15% of theoretical)? RT_Check->Isotope_Ratio Yes Not_Confirmed Analyte Not Confirmed RT_Check->Not_Confirmed No SN_Ratio Signal-to-Noise Ratio > 3? Isotope_Ratio->SN_Ratio Yes Isotope_Ratio->Not_Confirmed No Confirmed Analyte Confirmed SN_Ratio->Confirmed Yes SN_Ratio->Not_Confirmed No

Caption: Decision tree for the confirmation of 1,4,8-TBDf.

References

Application Notes and Protocols: Functionalization of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,4,8-Tribromo-dibenzofuran is a polyhalogenated aromatic compound with three bromine atoms positioned at distinct locations on the dibenzofuran core. This substitution pattern offers the potential for regioselective functionalization, allowing for the stepwise introduction of different substituents at the 1, 4, and 8 positions. Such controlled functionalization is of significant interest to researchers in materials science and drug discovery for the synthesis of complex molecular architectures with tailored electronic and biological properties.

This document provides a guide to the potential functionalization of this compound based on established palladium-catalyzed cross-coupling reactions. While specific literature on the regioselective functionalization of this particular isomer is limited, the principles of Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination on other polybrominated aromatic systems can be applied to devise synthetic strategies. The reactivity of the bromine atoms is expected to be influenced by their electronic environment and steric hindrance, potentially allowing for selective reactions.

Key Functionalization Strategies

The primary methods for the functionalization of aryl bromides are palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling an organoboron reagent (boronic acid or boronic ester) with an aryl halide.[1] By carefully selecting the reaction conditions, it may be possible to achieve selective coupling at one or more of the bromine positions.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[2] It is a widely used method for the synthesis of arylamines, which are important building blocks in pharmaceuticals and organic electronic materials.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general procedures for similar polybrominated aromatic compounds. It is crucial to note that these are hypothetical examples and require experimental validation and optimization for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (Mono-arylation)

This protocol aims to achieve the selective replacement of one bromine atom with an aryl group. The reactivity of the bromine atoms may differ, with the C1 and C8 positions potentially being more reactive than the C4 position due to steric and electronic effects.

Reaction Scheme:

Suzuki_Monoarylation TBD TBD Catalyst Pd Catalyst Ligand, Base TBD->Catalyst Reactant This compound This compound ArylBoronicAcid Ar-B(OH)₂ ArylBoronicAcid->Catalyst Reactant Product Mono-aryl-dibromo-dibenzofuran Catalyst->Product Yields

Caption: Hypothetical workflow for mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (1:4:8)
1SPhosK₂CO₃Toluene1001875To be determined
2XPhosCs₂CO₃1,4-Dioxane902482To be determined

Protocol 2: Stepwise Di- and Tri-arylation via Suzuki-Miyaura Cross-Coupling

Building upon a successful mono-arylation, subsequent cross-coupling reactions can be performed to introduce different aryl groups at the remaining bromine positions. This requires isolation of the mono- and di-arylated intermediates.

Reaction Workflow:

Stepwise_Suzuki cluster_0 Step 1: Mono-arylation cluster_1 Step 2: Di-arylation cluster_2 Step 3: Tri-arylation TBD 1,4,8-Tribromo- dibenzofuran Step1_reagents Ar¹-B(OH)₂ Pd Catalyst, Base TBD->Step1_reagents Monoaryl Mono-aryl-dibromo- dibenzofuran Step1_reagents->Monoaryl Step2_reagents Ar²-B(OH)₂ Pd Catalyst, Base Monoaryl->Step2_reagents Diaryl Di-aryl-mono-bromo- dibenzofuran Step2_reagents->Diaryl Step3_reagents Ar³-B(OH)₂ Pd Catalyst, Base Diaryl->Step3_reagents Triaryl 1,4,8-Triaryl- dibenzofuran Step3_reagents->Triaryl

Caption: Stepwise functionalization of this compound via sequential Suzuki-Miyaura reactions.

Procedure:

  • Follow Protocol 1 to synthesize and isolate the desired mono-arylated dibromo-dibenzofuran.

  • Use the isolated mono-arylated product as the starting material for the second Suzuki-Miyaura coupling, reacting it with a different arylboronic acid (Ar²-B(OH)₂) under similar or re-optimized conditions.

  • Isolate the di-arylated mono-bromo-dibenzofuran.

  • Repeat the process with a third arylboronic acid (Ar³-B(OH)₂) to obtain the fully functionalized 1,4,8-triaryldibenzofuran.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the introduction of an amine functionality at one of the bromine positions.

Reaction Scheme:

Buchwald_Hartwig TBD TBD Catalyst Pd Catalyst Ligand, Base TBD->Catalyst Reactant This compound This compound Amine R₂NH Amine->Catalyst Reactant Product Mono-amino-dibromo-dibenzofuran Catalyst->Product Yields

Caption: Hypothetical workflow for Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene, THF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and ligand (0.02-0.10 eq) to a dry Schlenk tube.

  • Add the base (1.5-2.0 eq).

  • Add this compound (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Quantitative Data (Hypothetical):

EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XantphosNaOtBuToluene1101668
2G3-XPhosLHMDSTHF802075

The functionalization of this compound presents an opportunity for the synthesis of novel, complex organic molecules. The provided protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination serve as a starting point for developing specific synthetic routes. The key to successful and selective functionalization will lie in the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to exploit the potential differences in reactivity between the C1, C4, and C8 positions. Further experimental work is required to establish the regioselectivity and yields for these transformations on this specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4,8-Tribromo-dibenzofuran synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common strategy involves a two-step process. First, dibenzofuran is dibrominated to produce 2,8-dibromodibenzofuran. This intermediate is then subjected to a further bromination to introduce a third bromine atom, aiming for regioselective substitution at the 1 and 4 positions, ultimately yielding 1,4,8-tribromodibenzofuran.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Controlling Regioselectivity: Achieving the specific 1,4,8-tribromination pattern can be difficult, as other isomers can be formed during the second bromination step. The directing effects of the existing bromo substituents on 2,8-dibromodibenzofuran play a crucial role.

  • Reaction Optimization: Finding the optimal reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to maximize the yield of the desired product while minimizing side reactions.

  • Product Purification: Separating the target this compound from unreacted starting materials, the intermediate 2,8-dibromodibenzofuran, and other polybrominated isomers can be challenging due to their similar physical properties.

Q3: What analytical techniques are used to characterize this compound?

A3: The primary analytical techniques for characterizing the final product and monitoring reaction progress are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and substitution pattern of the dibenzofuran core.

  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the presence of three bromine atoms.

  • Gas Chromatography (GC): Can be used to assess the purity of the product and separate different polybrominated isomers.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2,8-dibromodibenzofuran (Step 1) - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Increase the reaction time and monitor progress using TLC or GC. - Optimize the reaction temperature. A temperature of 75°C has been reported to be effective.[2] - Use a sufficient excess of bromine (e.g., 4 equivalents relative to dibenzofuran).[2]
Formation of multiple isomers during the second bromination - Lack of regioselectivity in the electrophilic substitution. The electronic and steric effects of the existing bromo substituents may not strongly favor the desired 1 and 4 positions.- Experiment with different brominating agents (e.g., N-bromosuccinimide in the presence of an acid catalyst) to potentially improve regioselectivity. - Vary the solvent to influence the reaction pathway. - Lowering the reaction temperature may increase selectivity.
Difficult purification of this compound - Similar polarity of the desired product and isomeric byproducts.- Employ column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Recrystallization from a suitable solvent system can be an effective purification method. Hexane has been used for the recrystallization of 2,8-dibromodibenzofuran.[2]
Product decomposition during the reaction - High reaction temperatures can lead to degradation of the dibenzofuran core.- Conduct the reaction at the lowest effective temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Step 1: Synthesis of 2,8-Dibromodibenzofuran

This protocol is based on a general procedure for the dibromination of dibenzofuran.[2]

Materials:

  • Dibenzofuran

  • Bromine

  • Glacial Acetic Acid

  • Deionized Water

  • Aqueous Sodium Thiosulfate

  • n-Hexane

Procedure:

  • Dissolve dibenzofuran in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Prepare a solution of bromine in glacial acetic acid.

  • Heat the dibenzofuran solution to 75°C.

  • Slowly add the bromine solution dropwise to the heated dibenzofuran solution over a period of time.

  • After the addition is complete, continue stirring the reaction mixture at 75°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into deionized water to precipitate the crude product.

  • Filter the precipitate and wash it sequentially with aqueous sodium thiosulfate (to remove unreacted bromine) and deionized water.

  • Purify the crude product by recrystallization from n-hexane to obtain 2,8-dibromodibenzofuran as a white solid.

Quantitative Data for Step 1:

ReactantMolar RatioReagentSolventTemperatureTimeYield
Dibenzofuran1Bromine (4.1 eq)Acetic Acid75°C3 h38%[2]
Dibenzofuran1Bromine (in excess)Acetic Acid120°C6 h75%

Note: The higher temperature and longer reaction time in the second entry resulted in a significantly higher yield of the dibrominated product.

Visualizations

Synthesis_Workflow Dibenzofuran Dibenzofuran Bromination1 Bromination (Br2, Acetic Acid) Dibenzofuran->Bromination1 Intermediate 2,8-Dibromodibenzofuran Bromination1->Intermediate Bromination2 Further Bromination (Optimized Conditions) Intermediate->Bromination2 Purification Purification (Chromatography/Recrystallization) Bromination2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Check Yield and Purity of 2,8-Dibromodibenzofuran Start->Check_Step1 Step1_OK Step 1 OK? Check_Step1->Step1_OK Optimize_Step1 Optimize Step 1: - Temperature - Reaction Time - Reagent Stoichiometry Step1_OK->Optimize_Step1 No Check_Step2 Analyze Isomer Distribution in Final Product Step1_OK->Check_Step2 Yes Success Improved Yield of Pure Product Optimize_Step1->Success Step2_Regioselective Is 1,4,8-isomer the major product? Check_Step2->Step2_Regioselective Optimize_Step2 Optimize Step 2: - Brominating Agent - Solvent - Temperature Step2_Regioselective->Optimize_Step2 No Purification_Issue Optimize Purification: - Column Chromatography - Recrystallization Solvent Step2_Regioselective->Purification_Issue Yes Optimize_Step2->Success Purification_Issue->Success

Caption: Troubleshooting logic for yield improvement.

References

common side reactions in the synthesis of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,4,8-Tribromo-dibenzofuran.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of the Desired this compound Product

Potential Cause Suggested Solution
Incomplete Bromination - Increase the reaction time. - Gradually increase the molar equivalents of the brominating agent (e.g., Bromine or N-Bromosuccinimide). Monitor the reaction progress by TLC or GC-MS to avoid over-bromination. - Ensure the reaction temperature is optimal for the bromination to proceed to completion.
Suboptimal Reaction Conditions - Verify the purity of the starting dibenzofuran. Impurities can interfere with the reaction. - Ensure the solvent is anhydrous, as water can react with the brominating agent. - Optimize the reaction temperature. Electrophilic aromatic substitution is sensitive to temperature changes.
Product Loss During Work-up and Purification - Use a minimal amount of solvent for recrystallization to maximize recovery. - Employ column chromatography with a carefully selected eluent system to separate the desired product from isomers and byproducts. - Ensure complete precipitation of the product if using a precipitation/filtration method.

Problem 2: Formation of Multiple Isomers and Over-brominated Byproducts

Potential Cause Suggested Solution
Lack of Regioselectivity - The bromination of dibenzofuran is directed by the oxygen atom, favoring substitution at positions 2, 8, 4, and 6. Achieving the specific 1,4,8-isomer requires careful control of reaction conditions. - Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a catalyst, which can offer better regioselectivity compared to elemental bromine. - Lowering the reaction temperature can sometimes improve the selectivity of the bromination.
Excess Brominating Agent - Carefully control the stoichiometry of the brominating agent. Use of a large excess can lead to the formation of tetra- and poly-brominated dibenzofurans. - Add the brominating agent portion-wise to the reaction mixture to maintain a lower instantaneous concentration.
Prolonged Reaction Time - Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS). Stop the reaction as soon as the desired product is the major component to prevent further bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are other brominated dibenzofuran isomers, such as 2,8-dibromodibenzofuran, 2,4,8-tribromodibenzofuran, and tetrabromodibenzofurans. Incomplete reaction can also leave mono- and di-brominated intermediates in the product mixture.

Q2: How can I effectively purify this compound from its isomers?

Purification can be challenging due to the similar physical properties of the isomers.

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent. Experiment with different solvents or solvent mixtures.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating closely related isomers. A non-polar eluent system, such as a hexane/dichloromethane gradient, is typically used. Careful optimization of the eluent polarity is crucial for good separation.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the different brominated isomers and byproducts present in the reaction mixture and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the 1,4,8-substitution pattern of the final product.

Experimental Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure for the bromination of dibenzofuran can be adapted. Note: This is a generalized protocol and requires optimization.

General Procedure for Bromination of Dibenzofuran:

  • Dissolution: Dissolve dibenzofuran in a suitable inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., 3.0-3.5 molar equivalents of bromine in the same solvent or N-Bromosuccinimide in portions) to the stirred solution. The addition should be done dropwise or in small portions to control the reaction temperature and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (this will require optimization, from a few hours to overnight). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by silica gel column chromatography.

Visualizations

Synthesis_Side_Reactions Dibenzofuran Dibenzofuran Mono_Bromo Mono-brominated Dibenzofurans Dibenzofuran->Mono_Bromo + Br2 Di_Bromo Di-brominated Dibenzofurans Mono_Bromo->Di_Bromo + Br2 Target This compound Di_Bromo->Target + Br2 (Desired Pathway) Isomers Other Tribromo-isomers Di_Bromo->Isomers + Br2 (Side Reaction) Over_Brominated Over-brominated Products (Tetra-, Penta-bromo) Target->Over_Brominated + Excess Br2 (Side Reaction) Isomers->Over_Brominated + Excess Br2 (Side Reaction)

Caption: Potential reaction pathways and side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Bromination Start->Reaction Analysis Analyze Crude Product (TLC, GC-MS) Reaction->Analysis Low_Yield Issue: Low Yield Analysis->Low_Yield No Impure_Product Issue: Impure Product (Isomers/Over-bromination) Analysis->Impure_Product No Success Pure Product Obtained Analysis->Success Yes Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Low_Yield->Optimize_Conditions Impure_Product->Optimize_Conditions Purification Optimize Purification: - Recrystallization - Column Chromatography Impure_Product->Purification Optimize_Conditions->Reaction Purification->Analysis

Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 1,4,8-Tribromo-dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4,8-Tribromo-dibenzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the bromination of dibenzofuran to achieve the 1,4,8-tribromo derivative?

A1: The most critical parameters are the choice of brominating agent, reaction temperature, and stoichiometry of the reactants. The regioselectivity of the bromination is highly dependent on these factors. Positions 1, 4, 6, and 9 of the dibenzofuran ring are generally susceptible to electrophilic substitution.[1] Controlling the reaction conditions carefully is key to maximizing the yield of the desired 1,4,8-tribromo isomer and minimizing the formation of other polybrominated byproducts.

Q2: Which brominating agents are recommended for the synthesis of this compound?

A2: Common brominating agents for aromatic compounds include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and various bromine complexes. For polybromination, molecular bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is often employed to increase the electrophilicity of the bromine. The choice of solvent is also crucial, with halogenated solvents like dichloromethane or carbon tetrachloride being common.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the consumption of the starting material (dibenzofuran or a less-brominated intermediate) and the appearance of new, less polar spots corresponding to the brominated products. GC-MS can provide more detailed information on the relative abundance of different brominated isomers.

Q4: What are the common impurities and byproducts in the synthesis of this compound?

A4: Common byproducts include other polybrominated dibenzofuran isomers (e.g., 2,8-dibromo, 2,4,8-tribromo), as well as products of over-bromination (tetra- and penta-brominated derivatives). Incomplete bromination will result in the presence of mono- and di-brominated starting materials.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification of polyhalogenated aromatic compounds can be challenging due to their similar polarities. Column chromatography on silica gel is a standard method. For more difficult separations, High-Performance Liquid Chromatography (HPLC) using a porous graphitic carbon column has been shown to be effective for separating polychlorinated dibenzofurans, and a similar approach could be adapted for their brominated analogs.[2] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Insufficiently active brominating agent.- Low reaction temperature.- Inactive catalyst.- Increase the amount of Lewis acid catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the brominating agent is fresh and has not degraded.
Formation of a complex mixture of polybrominated products - Reaction temperature is too high.- Excess of brominating agent.- Prolonged reaction time.- Lower the reaction temperature.- Carefully control the stoichiometry of the brominating agent; consider adding it portion-wise.- Monitor the reaction closely by TLC or GC-MS and quench it once the desired product is maximized.
Predominant formation of undesired isomers - Incorrect choice of catalyst or solvent.- The reaction kinetics favor the formation of thermodynamically more stable isomers.- Screen different Lewis acid catalysts (e.g., FeCl₃, AlBr₃, ZnCl₂).- Experiment with different solvent systems to influence regioselectivity.- Theoretical calculations can sometimes predict the most likely positions for electrophilic attack.[3]
Difficulty in purifying the product from byproducts - Similar polarity of the desired product and impurities.- Utilize a multi-step purification process: column chromatography followed by recrystallization.- For very challenging separations, consider preparative HPLC.[2]
Product decomposition during workup or purification - Presence of residual acid from the reaction.- Exposure to high temperatures during solvent removal.- Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid.- Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on general principles of electrophilic aromatic bromination. Optimization will likely be required.

Materials:

  • Dibenzofuran

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Molecular Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve dibenzofuran (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add anhydrous FeBr₃ (0.1 eq) to the solution.

  • Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Br₂ (3.3 eq) in anhydrous DCM via the dropping funnel over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a hexane/toluene mobile phase).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to destroy any excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and toluene. Combine the fractions containing the desired product and concentrate to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for optimizing the reaction conditions.

Entry Brominating Agent (eq) Catalyst (eq) Temperature (°C) Time (h) Yield of this compound (%)
1Br₂ (3.1)FeBr₃ (0.05)0 to RT2435
2Br₂ (3.3)FeBr₃ (0.1)0 to RT2455
3Br₂ (3.5)FeBr₃ (0.1)0 to RT2450 (increased byproducts)
4Br₂ (3.3)FeBr₃ (0.1)RT1245 (more complex mixture)
5NBS (3.3)FeBr₃ (0.1)501220

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Dibenzofuran in DCM B 2. Add FeBr3 catalyst A->B C 3. Cool to 0°C and add Br2 solution B->C D 4. Stir at Room Temperature C->D E 5. Quench with Na2S2O3 D->E F 6. Wash with NaHCO3, H2O, Brine E->F G 7. Dry with MgSO4 and Concentrate F->G H 8. Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield Start Low Yield of this compound Check_Conversion Is starting material consumed? Start->Check_Conversion No_Conversion Increase catalyst/temperature Check_Conversion->No_Conversion No Yes_Conversion Proceed to analyze byproducts Check_Conversion->Yes_Conversion Yes Check_Byproducts Are there many side products? Many_Byproducts Decrease temperature/ stoichiometry of Br2 Check_Byproducts->Many_Byproducts Yes Few_Byproducts Optimize purification method Check_Byproducts->Few_Byproducts No Yes_Conversion->Check_Byproducts

Caption: Troubleshooting decision tree for low product yield.

References

how to resolve impurities in 1,4,8-Tribromo-dibenzofuran samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 1,4,8-Tribromo-dibenzofuran samples.

Troubleshooting Guide

Researchers may encounter various challenges during the purification of this compound. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Impurities in this compound start Start: Impure Sample assess_purity Assess Initial Purity (TLC, GC-MS, NMR) start->assess_purity complex_mixture Complex Mixture? assess_purity->complex_mixture recrystallization Attempt Recrystallization oily_product Product Oils Out? recrystallization->oily_product check_purity1 Check Purity (TLC, Melting Point) insufficient_purity1 Purity Insufficient? check_purity1->insufficient_purity1 column_chromatography Perform Column Chromatography check_purity2 Check Purity of Fractions (TLC) column_chromatography->check_purity2 insufficient_purity2 Purity Insufficient? check_purity2->insufficient_purity2 sublimation Consider Vacuum Sublimation thermal_stability Thermally Stable? sublimation->thermal_stability final_purity Final Purity Analysis (GC-MS, NMR) pure_product Pure Product final_purity->pure_product oily_product->check_purity1 No change_solvent Change Recrystallization Solvent/Technique oily_product->change_solvent Yes complex_mixture->recrystallization No complex_mixture->column_chromatography Yes thermal_stability->final_purity Yes thermal_stability->final_purity No (Use other methods) insufficient_purity1->column_chromatography Yes insufficient_purity1->final_purity No insufficient_purity2->sublimation Yes insufficient_purity2->final_purity No change_solvent->recrystallization

Caption: Troubleshooting workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample?

A1: Common impurities often arise from the synthesis process, which typically involves the electrophilic bromination of dibenzofuran. These can include:

  • Under-brominated dibenzofurans: Mono- and di-brominated dibenzofuran species.

  • Over-brominated dibenzofurans: Tetra- or higher brominated species.

  • Isomers: Other tribromo-dibenzofuran isomers formed during the bromination reaction.

  • Starting material: Unreacted dibenzofuran.

  • Residual reagents: Bromine and other reagents used in the synthesis.

Q2: How can I get a preliminary assessment of my sample's purity?

A2: A quick assessment can be done using Thin Layer Chromatography (TLC). A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For a more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: My product appears as an oil during recrystallization. What should I do?

A3: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent, or if the concentration of the solute is too high. Try the following:

  • Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization.

  • Try a different recrystallization solvent with a lower boiling point.

  • Ensure you are using the minimum amount of hot solvent to dissolve your compound.

  • Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.

Q4: Column chromatography is not separating the impurities effectively. What can I try?

A4: If you are experiencing poor separation, consider the following adjustments:

  • Change the eluent system: If your compound is eluting too quickly, use a less polar solvent system. If it is not moving from the baseline, increase the polarity of the eluent. A common starting point for brominated aromatic compounds is a hexane/dichloromethane or hexane/ethyl acetate gradient.

  • Use a different stationary phase: While silica gel is common, alumina may offer different selectivity for your compound and its impurities.

  • Optimize the column loading: Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of your column.

Q5: Is vacuum sublimation a suitable purification method for this compound?

A5: Vacuum sublimation is an excellent method for purifying thermally stable, non-volatile solids.[1] It can be particularly effective at removing non-volatile impurities.[1] Since this compound is a solid with a relatively high molecular weight, it is likely a good candidate for this technique, provided it does not decompose at the required temperature and pressure.

Experimental Protocols

Below are detailed methodologies for key purification experiments. These should be considered as starting points and may require optimization for your specific sample.

Recrystallization

This protocol is adapted from a procedure for a similar compound, 2,8-dibromodibenzofuran.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-hexane, toluene, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

  • Add the hot solvent to the crude product in small portions, with swirling, until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent system (e.g., a gradient of hexane and dichloromethane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Begin eluting the column with the least polar solvent system, collecting fractions in separate tubes.

  • Gradually increase the polarity of the eluent to elute compounds with higher polarity.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Sublimation

Objective: To purify this compound by separating it from non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser

Procedure:

  • Place the crude sample in the bottom of the sublimation apparatus.

  • Assemble the apparatus, including the cold finger or condenser.

  • Slowly evacuate the system using a vacuum pump.

  • Once a stable vacuum is achieved, begin to gently heat the sample.

  • The purified compound will sublime and deposit on the cold surface.

  • Continue heating until all the desired compound has sublimed.

  • Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Carefully scrape the purified crystals from the cold surface.

Data Presentation

The following table provides a qualitative comparison of the expected purity levels for this compound after each purification technique.

Purification MethodExpected PurityThroughputCommon Impurities Removed
Recrystallization Good to ExcellentHighSoluble impurities, some isomers (if solubility differs significantly)
Column Chromatography ExcellentLow to MediumIsomers, under- and over-brominated species, polar and non-polar impurities
Vacuum Sublimation ExcellentLowNon-volatile impurities, colored impurities

Visualization of Purification Workflow

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography If Impure final_product Pure Product purity_check1->final_product If Pure purity_check2 Purity Check (TLC) column_chromatography->purity_check2 sublimation Vacuum Sublimation purity_check2->sublimation For Highest Purity purity_check2->final_product If Sufficiently Pure sublimation->final_product

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: 1,4,8-Tribromo-dibenzofuran Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,8-Tribromo-dibenzofuran. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge lies in achieving the specific 1,4,8-tribromination pattern on the dibenzofuran core. Direct bromination of dibenzofuran is often unselective and tends to yield a mixture of isomers, with substitution favoring the 2, 3, 7, and 8 positions. Therefore, a multi-step, regioselective synthesis is typically required, which introduces complexities in reaction control, purification, and characterization.

Q2: What are the key safety precautions when working with brominating agents and brominated dibenzofurans?

Brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are corrosive, toxic, and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominated dibenzofurans are classified as polyhalogenated aromatic hydrocarbons and should be handled with care, as related compounds are known for their potential toxicity.[1]

Q3: How can I confirm the successful synthesis and purity of this compound?

A combination of analytical techniques is essential for confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the dibenzofuran core. The number of signals, their chemical shifts, and coupling patterns in the aromatic region will be indicative of the 1,4,8-substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₂H₅Br₃O) by providing a highly accurate mass measurement. The isotopic pattern characteristic of three bromine atoms should also be observed.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to assess the purity of the product and identify the presence of any isomeric impurities.

Troubleshooting Guide

This guide addresses potential problems that may arise during the multi-step synthesis of this compound. A plausible synthetic approach is outlined below, followed by troubleshooting for each stage.

Proposed Synthetic Pathway

Due to the difficulty in achieving direct 1,4,8-tribromination, a multi-step approach is proposed. This hypothetical pathway is designed to control the regioselectivity of the bromination steps.

G Dibenzofuran Dibenzofuran Step1 Step 1: Friedel-Crafts Acylation Dibenzofuran->Step1 Acyl_DBF 2-Acetyldibenzofuran Step1->Acyl_DBF Step2 Step 2: Bromination Acyl_DBF->Step2 Bromo_Acyl_DBF 1,4-Dibromo-8-acetyldibenzofuran (hypothetical intermediate) Step2->Bromo_Acyl_DBF Step3 Step 3: Deacetylation Bromo_Acyl_DBF->Step3 DiBromo_DBF 1,4-Dibromodibenzofuran Step3->DiBromo_DBF Step4 Step 4: Directed Bromination DiBromo_DBF->Step4 Final_Product This compound Step4->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Dibenzofuran
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.- Insufficient amount of catalyst.- Reaction temperature is too low.- Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried.- Increase the molar equivalents of the Lewis acid.- Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of multiple acylated products - High reaction temperature leading to side reactions.- Incorrect stoichiometry of reactants.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully control the stoichiometry, adding the acylating agent dropwise to the mixture of dibenzofuran and Lewis acid.
Product is a dark, intractable tar - Reaction temperature is too high.- Extended reaction time.- Maintain a lower reaction temperature.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Step 2 & 4: Bromination Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired bromo-isomer - Non-regioselective bromination.- Over-bromination leading to tetra- or poly-brominated products.- Incomplete reaction.- Use a milder brominating agent (e.g., NBS instead of Br₂).- Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature to improve selectivity.- Consider using a directing group to influence the position of bromination.
Formation of a mixture of isomers that are difficult to separate - The electronic and steric effects of the substituents are not sufficiently directing the bromination to the desired positions.- Employ a purification method with high resolving power, such as preparative HPLC or careful column chromatography with a shallow solvent gradient.- Consider a different synthetic route with stronger directing groups.
Reaction is sluggish or does not go to completion - Insufficient activation of the brominating agent.- Low reaction temperature.- For NBS reactions, add a radical initiator like AIBN or benzoyl peroxide, or use photochemical initiation.- For electrophilic bromination, ensure the catalyst (if any) is active.- Gradually increase the reaction temperature.
Step 3: Deacetylation
Problem Possible Cause(s) Suggested Solution(s)
Incomplete removal of the acetyl group - Insufficient reaction time or temperature.- Inadequate amount of cleaving reagent (e.g., acid or base).- Extend the reaction time and/or increase the temperature.- Increase the concentration or molar equivalents of the cleaving reagent.
Decomposition of the dibenzofuran core - Harsh reaction conditions (e.g., too strong acid/base or high temperature).- Use milder deprotection conditions.- Carefully monitor the reaction and work it up as soon as the starting material is consumed.

Quantitative Data Summary

Parameter Typical Expected Range Notes
Overall Yield 5 - 20%Multi-step syntheses of complex, highly substituted molecules often have low overall yields.
Purity after Column Chromatography 90 - 98%Dependent on the separation of isomeric byproducts.
Purity after Recrystallization/HPLC > 99%Further purification may be necessary for analytical standards or biological testing.

Experimental Protocols

While a specific protocol for this compound is not established in the provided search results, a general procedure for the bromination of an activated aromatic compound using N-Bromosuccinimide (NBS) is provided below as an example.

General Protocol for Bromination using NBS:

  • Dissolution: Dissolve the dibenzofuran derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride) in a round-bottom flask.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 equivalents for mono-bromination, adjust as needed for poly-bromination) to the solution.

  • Initiation (if necessary): If the reaction is slow, add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or expose the reaction to a UV lamp.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Signaling Pathways & Workflows

Logical Flow for Troubleshooting a Bromination Reaction

G Start Reaction Outcome Unsatisfactory Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Verify Activity of Reagents (e.g., NBS, catalyst) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Products Analyze Product Mixture (NMR, MS) Start->Analyze_Products Low_Conversion Low Conversion? Analyze_Products->Low_Conversion Wrong_Isomer Wrong Isomer(s)? Analyze_Products->Wrong_Isomer Multiple_Products Multiple Products? Analyze_Products->Multiple_Products Increase_Temp_Time Increase Temp/Time or Add Initiator Low_Conversion->Increase_Temp_Time Yes Change_Solvent_Catalyst Change Solvent or Catalyst to Alter Selectivity Wrong_Isomer->Change_Solvent_Catalyst Yes Redesign_Synthesis Redesign Synthetic Route with Directing Groups Wrong_Isomer->Redesign_Synthesis Persistent Issue Optimize_Stoichiometry Optimize Stoichiometry and Temperature Multiple_Products->Optimize_Stoichiometry Yes Improve_Purification Improve Purification Method Multiple_Products->Improve_Purification Separable Success Successful Optimization Increase_Temp_Time->Success Change_Solvent_Catalyst->Success Optimize_Stoichiometry->Success Improve_Purification->Success Redesign_Synthesis->Success

Caption: A decision-making workflow for troubleshooting bromination reactions.

References

avoiding degradation of 1,4,8-Tribromo-dibenzofuran during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4,8-Tribromo-dibenzofuran to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary environmental factors known to contribute to the degradation of halogenated aromatic compounds like this compound are exposure to light, elevated temperatures, and oxidizing agents. Dibenzofuran, the parent compound, is known to be sensitive to prolonged light exposure.[1] Polybrominated dibenzofurans (PBDFs) can also undergo photolytic decomposition.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Are there any chemical incompatibilities I should be aware of when storing this compound?

A3: Avoid storing this compound in proximity to strong oxidizing agents, bases, or reactive metals. While specific incompatibility data for this compound is limited, these classes of chemicals can potentially react with and degrade halogenated aromatic compounds.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection may reveal a change in color or the appearance of impurities. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound.

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., yellowing or browning) Photodegradation due to exposure to light.1. Immediately transfer the compound to an amber or opaque vial. 2. Store the vial in a dark place, such as a light-proof cabinet or box. 3. For highly sensitive applications, repurify a small amount of the material before use.
Unexpected peaks in analytical spectra (e.g., HPLC, GC-MS) Thermal degradation, oxidation, or reaction with contaminants.1. Review storage temperature. If not refrigerated, consider transferring to a cold and controlled environment. 2. Ensure the container is tightly sealed and consider purging with an inert gas before sealing. 3. Verify the purity of solvents used for analysis to rule out contamination.
Poor solubility or changes in physical properties Formation of insoluble degradation products or polymerization.1. Attempt to dissolve a small sample in a range of appropriate solvents. 2. If solubility issues persist, the compound may be significantly degraded and may require purification or disposal.
Inconsistent experimental results Use of a partially degraded sample.1. Re-analyze the purity of the stored this compound. 2. If degradation is confirmed, use a fresh, purified batch for subsequent experiments. 3. Always use a consistent source and batch of the compound for a series of related experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

    • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all components.

    • Analyze the resulting chromatogram for the presence of additional peaks, which may indicate impurities or degradation products. The peak area of the main compound can be used to estimate purity.

Visualizations

DegradationPathways cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Potential Products TBD TBD PD Photodegradation (Debromination/Rearrangement) TBD->PD Light (UV) TD Thermal Degradation (High Temperature) TBD->TD Heat OD Oxidative Degradation TBD->OD Oxygen This compound This compound DP1 Lower Brominated Dibenzofurans PD->DP1 DP2 Brominated Phenols TD->DP2 DP3 Oxidized Species OD->DP3

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Suspected Degradation of This compound check_visual Visual Inspection: Color Change? start->check_visual analytical_test Perform Analytical Test (e.g., HPLC, GC-MS) check_visual->analytical_test Yes check_visual->analytical_test No (as precaution) purity_ok Purity Acceptable? analytical_test->purity_ok use_sample Use Sample purity_ok->use_sample Yes review_storage Review Storage Conditions: - Light Exposure? - Temperature? - Container Seal? purity_ok->review_storage No remediate_storage Remediate Storage: - Use Amber Vials - Refrigerate - Inert Atmosphere review_storage->remediate_storage purify_dispose Purify or Dispose of Degraded Material remediate_storage->purify_dispose

Caption: Troubleshooting workflow for suspected degradation.

StorageLogic goal Goal: Minimize Degradation of This compound factor1 Factor: Light goal->factor1 factor2 Factor: Temperature goal->factor2 factor3 Factor: Atmosphere goal->factor3 action1 Action: Store in Dark factor1->action1 action2 Action: Store in Cool Place factor2->action2 action3 Action: Store in Tightly Sealed Container factor3->action3 recommendation Recommended Storage: Cool, Dry, Dark, Tightly Sealed action1->recommendation action2->recommendation action3->recommendation

Caption: Logic for selecting appropriate storage conditions.

References

Technical Support Center: Trace Analysis of 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the trace analysis of 1,4,8-Tribromo-dibenzofuran and other polybrominated dibenzofurans (PBDD/Fs).

Troubleshooting Guide

This guide addresses common issues encountered during the analytical workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the sample matrix. Analyte loss during sample clean-up steps. Degradation of the analyte during analysis.Optimize the extraction solvent and technique for your specific matrix. Use isotopically labeled internal standards to monitor and correct for losses.[1][2] Minimize the exposure of samples to light to prevent photolytic degradation.[1] Use a shorter GC column with a thinner film to reduce thermal degradation of highly brominated congeners.[2]
Poor Chromatographic Resolution Inadequate separation of isomers. Co-elution with interfering compounds.Utilize a high-resolution capillary GC column specifically designed for halogenated compound analysis. Optimize the GC temperature program to improve separation. Employ multi-step clean-up procedures, including activated carbon columns, to remove interfering compounds like PBDEs.[1][3]
High Background Noise or Interferences Contamination from solvents, glassware, or the instrument. Presence of co-extracted matrix components. Interference from polybrominated diphenyl ethers (PBDEs) which can thermally degrade to form PBDFs in the GC inlet.[2]Use high-purity solvents and thoroughly clean all glassware. Perform a thorough sample clean-up using techniques like multi-layered silica gel and Florisil columns.[1][3] Implement a clean-up step with an activated carbon column to effectively separate PBDD/Fs from PBDEs.[1][3]
Inconsistent Quantification Results Instrument instability. Non-linear calibration curve. Matrix effects influencing ionization efficiency.Regularly perform instrument calibration and maintenance. Prepare a multi-point calibration curve covering the expected concentration range of the analyte. Use matrix-matched standards or the standard addition method to compensate for matrix effects.
Analyte Degradation Thermal instability of brominated compounds, especially highly brominated congeners, in the hot GC inlet and column.[2] Photolytic degradation upon exposure to UV light.[1]Keep the GC inlet temperature as low as possible while still ensuring efficient volatilization. Use a shorter GC column to minimize the residence time of the analyte at high temperatures.[2] Protect samples and standards from light by using amber vials and minimizing exposure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the trace analysis of this compound?

A1: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the most common and reliable method for the determination of PBDD/Fs, including this compound, due to its high sensitivity and selectivity.[1] This is necessary to differentiate the target analytes from a multitude of other halogenated compounds and matrix interferences.

Q2: How can I effectively separate this compound from other PBDD/F isomers and interfering compounds like PBDEs?

A2: Effective separation is achieved through a combination of multi-step sample clean-up and high-resolution gas chromatography. The clean-up process often involves a series of column chromatography steps using adsorbents like multi-layered silica gel, Florisil, and activated carbon.[1][3] The activated carbon column is particularly crucial for separating planar molecules like PBDD/Fs from non-planar interferences such as PBDEs.[1][3] A high-resolution capillary GC column is then used for the final separation of the isomers.

Q3: What are the key challenges in the analysis of brominated dibenzofurans?

A3: The main challenges include:

  • Thermal Instability: Highly brominated congeners can degrade at the high temperatures used in GC analysis, leading to inaccurate quantification.[2]

  • Interference: Co-elution with other halogenated compounds, particularly PBDEs, can lead to false positives as PBDEs can thermally degrade to PBDFs in the GC system.[2]

  • Low Concentrations: PBDD/Fs are often present at very low levels (pg/g) in environmental and biological samples, requiring highly sensitive analytical methods.[1]

  • Lack of Analytical Standards: The availability of certified analytical standards for all PBDD/F congeners can be limited.[4]

Q4: What quality control measures should be implemented for reliable PBDD/F analysis?

A4: A robust quality assurance/quality control (QA/QC) program is essential and should include:

  • Analysis of procedural blanks to monitor for contamination.

  • Use of isotopically labeled internal standards for every target analyte to correct for recovery losses during sample preparation and analysis.[2]

  • Analysis of certified reference materials (if available) to verify the accuracy of the method.

  • Regular instrument performance checks and calibration.

Experimental Protocol: General Workflow for PBDD/F Analysis

This protocol outlines the general steps for the trace analysis of PBDD/Fs, including this compound, in a sample matrix.

1. Sample Extraction:

  • The choice of extraction method depends on the sample matrix. Common techniques include Soxhlet extraction with toluene for solid samples or liquid-liquid extraction for aqueous samples.[3]

  • Prior to extraction, the sample is spiked with a solution of isotopically labeled internal standards.

2. Sample Clean-up and Fractionation:

  • The crude extract is subjected to a multi-step clean-up procedure to remove interfering substances.

  • Acid/Base Partitioning: The extract may be washed with concentrated sulfuric acid to remove lipids and other organic matter.[3]

  • Column Chromatography: The extract is then passed through a series of chromatographic columns. A typical sequence includes:

    • Multi-layered Silica Gel Column: This column, often containing layers of silica gel modified with sulfuric acid and potassium hydroxide, removes bulk organic interferences.[3]

    • Florisil Column: This helps in removing polar interfering compounds.[1]

    • Activated Carbon Column: This is a critical step for separating planar compounds like PBDD/Fs from non-planar compounds such as PCBs and PBDEs.[1][3]

3. Instrumental Analysis (HRGC-HRMS):

  • Gas Chromatography: The cleaned-up extract is injected into a high-resolution gas chromatograph. A short, thin-film capillary column is often preferred to minimize thermal degradation of the analytes.[2]

  • Mass Spectrometry: The eluting compounds are detected by a high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity.

4. Data Analysis and Quantification:

  • The target compounds are identified based on their retention time and the isotopic ratio of their molecular ions.

  • Quantification is performed using the isotopic dilution method, comparing the response of the native analyte to its corresponding isotopically labeled internal standard.

Quantitative Data Summary

The following table summarizes typical detection limits for PBDD/Fs in flue gas samples, providing an indication of the sensitivity of the analytical methods.

Compound GroupDetection Limits (pg)
Tetra- to Hepta-BDD/Fs0.44 - 3.6
OBDD/F8.2 - 12
Source: Adapted from a study on the determination of various halogenated compounds in flue gas.[3]

Diagrams

Trace_Analysis_Workflow Workflow for Trace Analysis of this compound cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spiking Spiking with Labeled Standards Sample->Spiking Extraction Extraction (e.g., Soxhlet) Spiking->Extraction AcidWash Acid/Base Partitioning Extraction->AcidWash Silica Multi-layered Silica Gel Column AcidWash->Silica Carbon Activated Carbon Column Silica->Carbon GC HRGC Separation Carbon->GC MS HRMS Detection GC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the trace analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Analyte Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Analyte Recovery Cause1 Inefficient Extraction Problem->Cause1 Cause2 Analyte Loss During Clean-up Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Sol1 Optimize Extraction Method Cause1->Sol1 Sol2 Use Labeled Internal Standards Cause2->Sol2 Sol3 Minimize Light Exposure Cause3->Sol3 Sol4 Use Shorter GC Column Cause3->Sol4

Caption: Troubleshooting logic for addressing low analyte recovery.

References

Technical Support Center: Overcoming Solubility Challenges with 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,8-Tribromo-dibenzofuran. Due to its poor aqueous solubility, this compound can present challenges in various experimental assays. This guide offers practical solutions and detailed protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a halogenated aromatic compound. As with many polybrominated dibenzofurans, it is expected to be poorly soluble in water and aqueous buffers, but soluble in nonpolar organic solvents, fats, and oils.[1] Its high molecular weight and the presence of three bromine atoms contribute to its lipophilicity.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[2][3] Other potential organic solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane. However, the compatibility of these solvents with your specific assay system must be verified.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to minimize solvent effects on your biological system.

  • Use a co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can improve the solubility of the compound.

  • Employ surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.

  • Utilize cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.

Q4: Are there any other techniques to improve the solubility of this compound in my experiments?

Yes, several physical methods can be used to aid dissolution:

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and enhance dissolution.

  • Gentle heating: Warming the solution can increase the solubility of many compounds. However, the thermal stability of this compound under your experimental conditions should be considered.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Troubleshooting Guide

Issue 1: Inconsistent results or lower than expected activity in cell-based assays.

This could be due to the compound precipitating out of the cell culture medium, leading to a lower effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation after adding the compound.

  • Solubility Test: Perform a preliminary solubility test by adding your highest concentration of this compound (in DMSO) to the cell culture medium without cells and observe for precipitation over the time course of your experiment.

  • Reduce Final Concentration: If precipitation is observed, try lowering the final concentration of the compound in your assay.

  • Optimize Vehicle Concentration: Ensure the final DMSO concentration is at a level that is both non-toxic to your cells and sufficient to maintain solubility.

  • Serial Dilution Strategy: Prepare intermediate dilutions of your stock solution in a mixture of organic solvent and aqueous buffer before the final dilution into the assay medium.

Issue 2: Difficulty in preparing a homogenous stock solution.

If the compound does not fully dissolve in the initial organic solvent, it will lead to inaccurate dosing.

Troubleshooting Steps:

  • Increase Solvent Volume: Use a larger volume of the organic solvent to prepare a more dilute, and potentially more soluble, stock solution.

  • Apply Physical Dissolution Methods: Use sonication, gentle warming, or extended vortexing to aid in dissolving the compound.

  • Try an Alternative Solvent: If DMSO is not effective, consider other strong organic solvents like DMF, though be mindful of their compatibility with your assay.

Quantitative Solubility Data

SolventEstimated Solubility of this compoundSolubility Data for 3,4,8-tribromo-dibenzofuran
WaterVery Low (likely <1 mg/L)Calculated log10(Water Solubility in mol/L) = -12.30[4]
DMSOHigh (likely >10 mg/mL)Not available
EthanolLow to ModerateNot available
MethanolLowNot available
AcetoneModerate to HighNot available
TolueneHighNot available

Note: These are estimated values and should be experimentally verified for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 404.88 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of the compound.

  • Transfer the weighed compound to a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 4.05 mg of compound, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare working solutions of this compound for a cell-based assay, minimizing precipitation upon dilution.

Procedure:

  • Thaw the 10 mM DMSO stock solution of this compound.

  • Prepare an intermediate dilution series in 100% DMSO. For example, to achieve a final concentration of 10 µM in the assay from a 1:1000 dilution, you would need a 10 mM stock.

  • Alternatively, to reduce the final DMSO concentration, prepare an intermediate dilution in a co-solvent mixture (e.g., 50:50 DMSO:cell culture medium).

  • Gently vortex the intermediate dilutions.

  • Add the final volume of the intermediate dilution to the cell culture medium in your assay plate. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM (with 0.1% DMSO).

  • Mix immediately but gently by swirling the plate or by pipetting up and down a few times.

  • Visually inspect for any signs of precipitation.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway Receptor Aryl Hydrocarbon Receptor (AhR) HSP90 HSP90 XAP2 XAP2 AhR_Complex Inactive AhR Complex Compound This compound Compound->AhR_Complex Binds to AhR ARNT ARNT Active_Complex Active Ligand-AhR-ARNT Complex AhR_Complex->Active_Complex Conformational Change Release of HSP90/XAP2 Binding of ARNT XRE Xenobiotic Response Element (XRE) Active_Complex->XRE Translocation to Nucleus Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Initiates Transcription

Caption: Hypothetical signaling pathway for AhR activation.

References

Validation & Comparative

comparing the toxicity of 1,4,8-Tribromo-dibenzofuran with other PBDDs/PBDFs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), with a focus on contextualizing their toxic potential in the absence of specific data for compounds like 1,4,8-Tribromo-dibenzofuran. The toxicity of these compounds is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, similar to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

The primary mechanism of toxicity for PBDDs and PBDFs involves their binding to the AhR, a ligand-activated transcription factor. This binding initiates a cascade of cellular and genetic events that can lead to a range of adverse health effects. Due to the ethical and practical challenges of extensive toxicological testing for every congener, a system of Toxic Equivalency Factors (TEFs) has been developed. This system relates the toxicity of a specific dioxin-like compound to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.

While specific toxicological data for many brominated congeners, including this compound, are scarce, a general scientific consensus exists. For regulatory purposes and risk assessment, it is often recommended that the TEFs for 2,3,7,8-substituted PBDDs and PBDFs be considered equivalent to their chlorinated counterparts on an interim basis. This recommendation is based on studies showing that many brominated congeners exhibit similar relative potencies (REPs) in activating the AhR pathway.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for selected 2,3,7,8-substituted PBDDs and PBDFs, alongside the reference compound 2,3,7,8-TCDD. It is important to note the variability in these values depending on the experimental model and endpoint measured.

CompoundData TypeValueExperimental Model
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)TEF1WHO 2005 (Human, Mammals)
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD)REP~1In vitro (AhR activation)
2,3,7,8-Tetrabromodibenzofuran (TBDF)REP0.1 - 1In vitro (AhR activation)
2,3,7,8-TCDDLD5022 - 100 µg/kgRat (oral)
2,3,7,8-TBDDLD50Similar to TCDDRat (oral, limited data)

Note: REP (Relative Potency) is a measure of a compound's ability to produce a specific biological effect relative to a reference compound (in this case, 2,3,7,8-TCDD). LD50 (Lethal Dose, 50%) is the dose required to cause mortality in 50% of a test population. The data presented are indicative and may vary between studies.

Experimental Protocols

A key method for determining the dioxin-like activity of compounds is the Chemically Activated LUciferase eXpression (CALUX) bioassay. This in vitro assay provides a sensitive and high-throughput method for screening compounds for their ability to activate the AhR signaling pathway.

CALUX Bioassay Protocol:

  • Cell Culture: Genetically modified cells, typically a rat or mouse hepatoma cell line (e.g., H4IIE), are used. These cells are engineered to contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs).

  • Seeding: The cells are seeded into 96-well microplates and allowed to attach and grow for a specified period, typically 24 hours.

  • Dosing: The test compound (e.g., a PBDD/PBDF congener) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A standard curve is generated using serial dilutions of 2,3,7,8-TCDD.

  • Incubation: The plates are incubated for a period that allows for the activation of the AhR pathway and subsequent expression of the luciferase enzyme, usually 24 hours.

  • Lysis: The cells are washed and then lysed to release the cellular contents, including the newly synthesized luciferase.

  • Luminometry: A substrate for the luciferase enzyme (luciferin) is added to the cell lysate. The resulting bioluminescent reaction is measured using a luminometer.

  • Data Analysis: The light output from the wells treated with the test compound is compared to the standard curve generated with 2,3,7,8-TCDD. This allows for the calculation of a TCDD equivalent (TEQ) concentration for the test compound, which is a measure of its dioxin-like activity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a generalized workflow for the experimental protocol described.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDD PBDD/PBDF AhR_complex Inactive AhR Complex PBDD->AhR_complex Binding AhR AhR Hsp90 Hsp90 XAP2 XAP2 p23 p23 ARNT ARNT Activated_Complex Activated AhR/ARNT Complex AhR_complex->ARNT Translocation to Nucleus DRE DRE (Dioxin Response Element) Gene Target Gene (e.g., CYP1A1) mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Toxic Response Protein->Response Activated_Complex->DRE Binding

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

CALUX_Workflow start Start cell_culture Seed AhR-responsive cells in 96-well plate start->cell_culture dosing Add test compounds and 2,3,7,8-TCDD standards cell_culture->dosing incubation Incubate for 24 hours dosing->incubation lysis Lyse cells to release luciferase enzyme incubation->lysis measurement Add luciferin and measure luminescence lysis->measurement analysis Analyze data and calculate TEQ values measurement->analysis end End analysis->end

Caption: Generalized workflow of the CALUX bioassay.

A Comparative Guide to Analytical Methods for 1,4,8-Tribromo-dibenzofuran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1,4,8-Tribromo-dibenzofuran. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require sensitive and reliable detection of this compound. The guide outlines the established gold-standard method, High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), and compares it with alternative techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and cost. The following table summarizes the key performance characteristics of the primary methods used for the quantification of this compound and related halogenated compounds. It is important to note that while HRGC/HRMS is the validated standard, GC-MS/MS and LC-MS/MS are emerging as viable and often more accessible alternatives.

ParameterHRGC/HRMSGC-MS/MSLC-MS/MS
Limit of Detection (LOD) Very Low (pg to fg range)Low (pg range)Low (pg to ng range)
Limit of Quantification (LOQ) Very Low (pg to fg range)Low (pg range)Low (pg to ng range)
Accuracy High (typically within ±15-20%)High (typically within ±15-20%)Good to High (can be matrix dependent)
Precision (RSD) High (<15%)High (<15%)Good to High (<20%)
Selectivity Very HighHighGood (potential for matrix effects)
Cost HighMediumMedium
Throughput Low to MediumMedium to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

This method is considered the gold standard for the analysis of dioxins, furans, and other persistent organic pollutants due to its exceptional sensitivity and selectivity.

  • Sample Preparation:

    • Extraction: The sample (e.g., soil, tissue, water) is typically extracted using a Soxhlet extractor with a suitable solvent like toluene. For water samples, liquid-liquid extraction with a solvent such as dichloromethane is common.

    • Clean-up: The extract is subjected to a multi-step clean-up procedure to remove interfering compounds. This often involves chromatography on a multi-layered silica gel column, an alumina column, and a carbon column.

    • Concentration: The cleaned extract is concentrated to a small volume, and an internal standard is added prior to analysis.

  • Instrumentation:

    • Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is used for separation.

    • Mass Spectrometer: A high-resolution mass spectrometer operating in electron ionization (EI) mode is used for detection. The instrument is typically operated at a resolution of ≥10,000.

  • Analysis:

    • Injection: A small volume of the final extract is injected into the GC.

    • Separation: The different congeners are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Detection: The mass spectrometer is set to monitor for specific ions characteristic of the target analyte and its isotopically labeled internal standard. Quantification is performed using the isotope dilution method.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful alternative to HRGC/HRMS, offering high selectivity and sensitivity at a lower operational cost.[1][2]

  • Sample Preparation: The sample preparation protocol is similar to that for HRGC/HRMS, involving extraction, a rigorous clean-up procedure, and concentration.

  • Instrumentation:

    • Gas Chromatograph: A gas chromatograph with a capillary column similar to that used in HRGC/HRMS is employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Analysis:

    • Ionization: Electron ionization (EI) is typically used.

    • MRM Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity.

    • Quantification: Isotope dilution is the preferred method for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for more polar or thermally labile compounds and offers high throughput.[3][4][5]

  • Sample Preparation:

    • Extraction: A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an extraction and partitioning step with acetonitrile and salts. Solid-phase extraction (SPE) is also widely used.[3]

    • Clean-up: Dispersive SPE (d-SPE) is often employed for clean-up, where the extract is mixed with sorbents to remove interferences.[3]

  • Instrumentation:

    • Liquid Chromatograph: An ultra-high-performance liquid chromatograph (UHPLC) with a C18 reversed-phase column is typically used for separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is the most common detector.

  • Analysis:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • MRM Analysis: Similar to GC-MS/MS, the analysis is conducted in MRM mode for high selectivity.

    • Quantification: Quantification is typically performed using an internal standard method.

Mandatory Visualization

The following diagrams illustrate the general workflow of analytical method validation and a comparison of the discussed analytical techniques.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Specificity Specificity / Selectivity Prepare_Protocols->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: General workflow for the validation of an analytical method.

Analytical_Method_Comparison cluster_GC_HRMS HRGC/HRMS cluster_GC_MSMS GC-MS/MS cluster_LC_MSMS LC-MS/MS Analyte This compound HRMS_Sensitivity Highest Sensitivity (fg) Analyte->HRMS_Sensitivity GCMSMS_Sensitivity High Sensitivity (pg) Analyte->GCMSMS_Sensitivity LCMSMS_Sensitivity Good Sensitivity (pg-ng) Analyte->LCMSMS_Sensitivity HRMS_Selectivity Highest Selectivity HRMS_Cost High Cost HRMS_Throughput Low Throughput GCMSMS_Selectivity High Selectivity GCMSMS_Cost Moderate Cost GCMSMS_Throughput Moderate Throughput LCMSMS_Selectivity Good Selectivity LCMSMS_Cost Moderate Cost LCMSMS_Throughput High Throughput

Caption: Comparison of key features of analytical methods.

References

A Comparative Analysis of the Biological Activity of 1,4,8-Tribromo-dibenzofuran and Chlorinated Dibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,4,8-Tribromo-dibenzofuran and its chlorinated counterparts (polychlorinated dibenzofurans, PCDFs). The comparison focuses on the well-established mechanism of toxicity for many halogenated aromatic hydrocarbons: the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Due to a lack of direct experimental data for this compound in the reviewed literature, this guide extrapolates its likely activity based on structure-activity relationships and data from other non-laterally substituted (non-2,3,7,8) congeners.

Introduction to Halogenated Dibenzofurans

Polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs) are classes of halogenated aromatic hydrocarbons that are persistent environmental pollutants.[1] Certain congeners of these compounds are known to elicit a range of toxic and biological effects, primarily through their interaction with the Aryl Hydrocarbon Receptor (AhR).[2][3] The potency of these compounds is highly dependent on the number and position of the halogen atoms. Congeners with halogen substitutions at the lateral positions (2, 3, 7, and 8) tend to have the highest affinity for the AhR and thus exhibit the greatest "dioxin-like" toxicity.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism by which dioxin-like compounds, including certain PCDFs and PBDFs, exert their biological effects is through the activation of the AhR, a ligand-activated transcription factor. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. The induction of CYP1A1 is a hallmark of AhR activation and is often used as a biomarker of exposure to dioxin-like compounds.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (PCDF/PBDF) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding AhR_Ligand Ligand-AhR Complex AhR_complex->AhR_Ligand Conformational Change ARNT ARNT AhR_Ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Dimer DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Activation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Comparative Biological Activity

Laterally Substituted (2,3,7,8) vs. Non-Laterally Substituted Congeners

Congeners with halogen atoms at positions 2, 3, 7, and 8 can adopt a planar conformation, which is crucial for high-affinity binding to the AhR. This compound, lacking this lateral substitution, is expected to be a very weak AhR agonist, if at all.

Studies on non-laterally substituted PCDFs have shown that they are poor inducers of AhR-mediated responses. In fact, some non-2,3,7,8-substituted congeners, such as 1,3,6,8-TCDF and 2,4,6,8-TCDF, have been shown to act as AhR antagonists.[4] They can bind to the receptor but fail to initiate the full transcriptional response, and in doing so, they competitively inhibit the binding of potent agonists like 2,3,7,8-TCDD.[4]

Brominated vs. Chlorinated Congeners

For the highly toxic 2,3,7,8-substituted congeners, studies have shown that brominated dibenzofurans can be as potent, or in some cases more potent, than their chlorinated analogs in inducing immunotoxicity.[1][5] This suggests that the presence of bromine does not inherently reduce the dioxin-like activity and can sometimes enhance it.

The table below summarizes the relative potencies of several brominated and chlorinated dibenzofurans in suppressing the IgM antibody-forming cell response in mice, a sensitive indicator of immunotoxicity mediated by the AhR. The potency is expressed relative to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound.

CompoundSubstitution PatternED50 (µg/kg) for IgM SuppressionRelative Potency (TCDD = 1)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)2,3,7,8-Cl6.91.0
2,3,7,8-Tetrabromodibenzofuran (TBDF)2,3,7,8-Br25.10.27
2,3,4,7,8-Pentabromodibenzofuran (4PeBDF)2,3,4,7,8-Br48.40.14
2,3,7,8-Tetrachlorodibenzofuran (TCDF)2,3,7,8-Cl78.40.088
2,3,4,7,8-Pentachlorodibenzofuran (4PeCDF)2,3,4,7,8-Cl78.40.088
1,2,3,7,8-Pentabromodibenzofuran (1PeBDF)1,2,3,7,8-Br80.00.086
1,2,3,7,8-Pentachlorodibenzofuran (1PeCDF)1,2,3,7,8-Cl152.00.045
2,3,7-Tribromodibenzo-p-dioxin (TriBDD)2,3,7-BrNo effect observed-

Data sourced from Frawley et al. (2014).[1][5]

Based on these structure-activity relationships, This compound is predicted to have very low to negligible AhR agonist activity . Its non-lateral substitution pattern makes it unlikely to be a potent inducer of dioxin-like effects. It is more likely to be inactive or potentially act as a weak AhR antagonist, similar to non-laterally substituted chlorinated dibenzofurans.

Key Experimental Protocols

The biological activity of dioxin-like compounds is commonly assessed using in vitro bioassays that measure AhR activation. Two of the most common assays are the EROD assay and the CALUX bioassay.

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a fluorometric method that measures the activity of the CYP1A1 enzyme, which is induced by AhR agonists.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin by CYP1A1 to produce resorufin, a highly fluorescent compound. The rate of resorufin production is directly proportional to the CYP1A1 enzyme activity.

General Protocol:

  • Cell Culture and Exposure: A suitable cell line (e.g., rat hepatoma H4IIE cells) is cultured in multi-well plates. The cells are then exposed to various concentrations of the test compound for a specific period (e.g., 24-72 hours) to allow for enzyme induction.

  • EROD Reaction: The culture medium is replaced with a reaction mixture containing 7-ethoxyresorufin. The plates are incubated at 37°C.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product, resorufin, is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: The EROD activity is typically normalized to the total protein content in each well and expressed as pmol of resorufin formed per minute per mg of protein.

EROD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Expose cells to test compounds A->B C Add EROD reaction mix B->C D Incubate at 37°C C->D E Stop reaction D->E F Read fluorescence (Ex: 530nm, Em: 590nm) E->F G Normalize to protein content F->G H Calculate EROD activity G->H

Caption: A generalized workflow for the EROD assay.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay uses a genetically modified cell line to measure AhR activation.

Principle: The assay utilizes a cell line (e.g., H4IIE cells) that has been stably transfected with a plasmid containing DREs linked to a luciferase reporter gene.[2] When an AhR agonist binds to the receptor, the complex binds to the DREs and induces the expression of the luciferase enzyme.[2] The amount of light produced upon addition of a luciferin substrate is proportional to the AhR-mediated transcriptional activity.

General Protocol:

  • Cell Culture and Exposure: The recombinant cells are seeded in multi-well plates and exposed to the test compounds or sample extracts for approximately 24 hours.[6]

  • Cell Lysis: The cells are washed and lysed to release the cellular contents, including the induced luciferase enzyme.

  • Luminescence Measurement: A luciferin-containing substrate is added to the cell lysate. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The light output is compared to a standard curve generated with a reference compound (typically 2,3,7,8-TCDD) to determine the toxic equivalency (TEQ) of the sample.

Conclusion

While there is a significant data gap regarding the specific biological activity of this compound, established structure-activity relationships for halogenated dibenzofurans provide a strong basis for its assessment. The lack of halogen substitution at the lateral 2, 3, 7, and 8 positions suggests that this compound is unlikely to be a potent agonist of the Aryl Hydrocarbon Receptor. Its activity is expected to be significantly lower than that of laterally substituted chlorinated dibenzofurans like 2,3,7,8-TCDF. Future research employing sensitive in vitro bioassays, such as the EROD and CALUX assays, would be necessary to definitively characterize the biological activity of this specific congener and determine if it possesses any weak agonist or potential antagonist properties at the AhR.

References

Comparative Synthesis of Tribrominated Dibenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of two viable synthetic routes for the preparation of tribrominated dibenzofurans. Due to a lack of specific literature detailing the direct tribromination of dibenzofuran, this guide combines established methods for the synthesis of the dibenzofuran core with well-founded protocols for electrophilic aromatic bromination.

The synthesis of tribrominated dibenzofurans is a multi-step process, primarily involving the initial construction of the dibenzofuran core, followed by a carefully controlled bromination reaction. This guide outlines two distinct and effective pathways to achieve this, providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Route 1: Palladium-Catalyzed Cyclization Followed by Electrophilic Bromination

This route begins with a modern and efficient palladium-catalyzed intramolecular cyclization to form the dibenzofuran scaffold, followed by a direct electrophilic bromination to introduce the three bromine substituents.

Experimental Protocol

Step 1: Synthesis of Dibenzofuran via Palladium-Catalyzed Cyclization

This procedure is adapted from a high-yield synthesis method.

  • Reaction Setup: A dried Schlenk flask is charged with 2-iododiaryl ether (1 equivalent), palladium acetate (Pd(OAc)₂, 0.03 equivalents), and pivalic acid (PivOH, 2 equivalents).

  • Solvent Addition: Anhydrous toluene is added to the flask to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure dibenzofuran.

Step 2: Tribromination of Dibenzofuran

This proposed protocol is based on the principles of electrophilic aromatic bromination of activated systems.

  • Reaction Setup: To a solution of dibenzofuran (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask, add anhydrous iron(III) bromide (FeBr₃, 0.1 equivalents) as a Lewis acid catalyst.

  • Bromine Addition: Slowly add a solution of bromine (Br₂, 3.3 equivalents) in the same solvent to the reaction mixture at 0 °C. The addition should be done in the dark to avoid light-induced radical reactions.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to observe the formation of the tribrominated product.

  • Quenching and Workup: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate to reduce the excess bromine. The mixture is then extracted with dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the desired tribrominated dibenzofuran. It is anticipated that the major isomer will be the 2,4,8-tribromodibenzofuran due to the directing effects of the oxygen atom and the existing bromine substituents.

Route 2: Copper-Catalyzed Synthesis Followed by a Stepwise Bromination Approach

This alternative route utilizes a copper-catalyzed reaction for the formation of the dibenzofuran core and a more controlled, stepwise bromination to potentially achieve a different isomeric profile of the tribrominated product.

Experimental Protocol

Step 1: Synthesis of Dibenzofuran via Copper-Catalyzed Ullmann Condensation

This classical approach remains a robust method for constructing the dibenzofuran skeleton.

  • Reactant Preparation: In a reaction vessel, combine 2-bromophenol (1 equivalent), 2-iodotoluene (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and copper(I) oxide (Cu₂O, 0.1 equivalents).

  • Solvent and Reaction Conditions: Add a high-boiling point solvent such as dimethylformamide (DMF) or pyridine. Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the dibenzofuran.

Step 2: Stepwise Tribromination of Dibenzofuran

This proposed method aims to control the regioselectivity by introducing the bromine atoms in a more deliberate manner.

  • Monobromination: React dibenzofuran (1 equivalent) with N-bromosuccinimide (NBS, 1.1 equivalents) in a solvent like DMF at room temperature for 4-6 hours. This is expected to yield primarily 2-bromodibenzofuran.

  • Purification of Monobrominated Intermediate: The reaction mixture is worked up by pouring into water and extracting with ether. The organic layer is washed, dried, and concentrated. The 2-bromodibenzofuran is purified by column chromatography.

  • Dibromination of the Intermediate: The purified 2-bromodibenzofuran (1 equivalent) is then subjected to further bromination with bromine (2.2 equivalents) in the presence of a Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) in a chlorinated solvent at room temperature for 12-24 hours. This is expected to add bromine atoms at the 8- and 4-positions.

  • Final Purification: The reaction is quenched and worked up as described in Route 1. The crude product is purified by column chromatography and/or recrystallization to isolate the tribrominated dibenzofuran.

Quantitative Data Summary

ParameterRoute 1: Palladium-Catalyzed CyclizationRoute 2: Copper-Catalyzed Ullmann Condensation
Dibenzofuran Synthesis Yield Typically high (80-95%)Moderate to high (60-85%)
Tribromination Yield Expected to be moderate (40-60%) due to potential for over-bromination and isomer formationPotentially higher overall yield for a specific isomer due to stepwise control (estimated 50-70%)
Reaction Time (Dibenzofuran) 12-24 hours12-24 hours
Reaction Time (Tribromination) 12-24 hours4-6 hours (monobromination) + 12-24 hours (dibromination)
Catalyst Palladium acetateCopper(I) oxide
Key Reagents Pivalic acid, Bromine, FeBr₃Potassium carbonate, NBS, Bromine, FeBr₃
Overall Process Complexity Simpler two-step processMore complex multi-step process with intermediate purification

Visualization of Synthesis Routes

Synthesis_Route_1 Start 2-Iododiaryl Ether Step1 Pd(OAc)₂, PivOH Toluene, 120°C Start->Step1 Dibenzofuran Dibenzofuran Step1->Dibenzofuran Step2 Br₂, FeBr₃ CCl₄, 0°C to RT Dibenzofuran->Step2 Product Tribrominated Dibenzofuran Step2->Product

Caption: Workflow for the Palladium-Catalyzed Synthesis Route.

Synthesis_Route_2 Start 2-Bromophenol + 2-Iodotoluene Step1 Cu₂O, K₂CO₃ DMF, Reflux Start->Step1 Dibenzofuran Dibenzofuran Step1->Dibenzofuran Step2a NBS DMF, RT Dibenzofuran->Step2a MonoBromo 2-Bromodibenzofuran Step2a->MonoBromo Step2b Br₂, FeBr₃ CH₂Cl₂, RT MonoBromo->Step2b Product Tribrominated Dibenzofuran Step2b->Product

A Comparative Guide to the Experimental Data of Brominated Dibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available experimental data for brominated dibenzofurans, a class of halogenated aromatic hydrocarbons of significant toxicological interest. Due to the limited availability of public data for 1,4,8-Tribromo-dibenzofuran, this document focuses on a comparative analysis of structurally related and well-studied congeners, namely 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TBDD) and various Pentabromodibenzofurans (PeBDFs). The data presented herein is intended to serve as a reference for researchers interested in the toxicological assessment of this compound class.

Data Presentation

The toxicological effects of brominated dibenzofurans are primarily mediated through the Aryl Hydrocarbon Receptor (AhR). The binding affinity to this receptor and subsequent activation are key parameters for assessing their potency. The following tables summarize available quantitative data for selected brominated dibenzofurans.

Table 1: Physicochemical Properties of Selected Brominated Dibenzofurans

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound1,4,8-tribromodibenzofuranC₁₂H₅Br₃O404.88
2,3,7,8-Tetrabromo-dibenzofuran (2,3,7,8-TBDD)2,3,7,8-tetrabromodibenzofuranC₁₂H₄Br₄O483.78
1,2,3,7,8-Pentabromo-dibenzofuran (1,2,3,7,8-PeBDF)1,2,3,7,8-pentabromodibenzofuranC₁₂H₃Br₅O562.68

Table 2: Comparative In Vivo Toxicological Data of Selected Brominated Dibenzofurans in C57BL/6N Mice

CompoundLowest Observed Effect Level (LOEL) for Hydronephrosis (µg/kg)LOEL for Cleft Palate (µg/kg)
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD)348
2,3,7,8-Tetrabromodibenzofuran (TBDF)25200
1,2,3,7,8-Pentabromodibenzofuran (1PeBDF)5004000
2,3,4,7,8-Pentabromodibenzofuran (4PeBDF)4002400

Data from in vivo studies on C57BL/6N mice, where the compounds were administered on gestation day 10.[1]

Note: Extensive searches for specific EC₅₀ or IC₅₀ values for this compound did not yield any publicly available data. The toxicological data presented is for structurally similar, well-studied congeners and should be used as a reference for the potential toxicity of other brominated dibenzofurans.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation and comparison of experimental data. Below are protocols for assessing the biological activity of brominated dibenzofurans.

1. Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway.

  • Cell Line: Human hepatoma (HepG2) cells or other suitable cell lines expressing the AhR.

  • Reagents:

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD).

    • Cell culture medium (e.g., DMEM) with supplements.

    • Reporter gene assay system (e.g., Luciferase assay system).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound and the positive control.

    • Treat the cells with the different concentrations of the compounds.

    • Incubate for a specific period (e.g., 24 hours) to allow for gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Normalize the reporter activity to cell viability.

    • Plot the dose-response curve and calculate the EC₅₀ value.

2. Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay)

This assay assesses the concentration at which a compound induces cell death.

  • Cell Line: A relevant cell line, for example, from the liver or a target organ.

  • Reagents:

    • Test compound.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution.

    • Solubilization solution (e.g., DMSO or an acidic solution).

  • Procedure:

    • Plate cells in a 96-well plate and incubate overnight.

    • Expose the cells to a range of concentrations of the test compound.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Add the MTT or Neutral Red solution and incubate to allow for the formation of formazan crystals or uptake of the dye.

    • Solubilize the formazan crystals or the extracted dye.

    • Measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

3. Synthesis of Brominated Dibenzofurans

The synthesis of specific brominated dibenzofuran isomers can be challenging. A general approach often involves the electrophilic bromination of dibenzofuran or the cyclization of brominated diphenyl ethers. The precise substitution pattern depends on the starting materials and reaction conditions. For the synthesis of a specific isomer like this compound, a multi-step synthesis would likely be required, potentially involving the use of directing groups to control the regioselectivity of the bromination steps.

4. Spectroscopic Characterization

The structural confirmation of synthesized brominated dibenzofurans is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the substitution pattern on the dibenzofuran core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The fragmentation pattern can also provide structural information.

Mandatory Visualization

Signaling Pathway

The primary mechanism of toxicity for brominated dibenzofurans involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBDD Brominated Dibenzofuran AhR_complex AhR-HSP90-XAP2 Complex TBDD->AhR_complex Binding AhR_ligand Activated AhR Complex AhR_complex->AhR_ligand Conformational Change & HSP90 Dissociation ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., CYP1A1 enzyme) mRNA->Protein Translation Toxicity Toxic Effects Protein->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by brominated dibenzofurans.

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a brominated dibenzofuran.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assessment cluster_data Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, MS) synthesis->characterization ahr_assay AhR Activation Assay (EC50 determination) characterization->ahr_assay cyto_assay Cytotoxicity Assay (IC50 determination) characterization->cyto_assay data_analysis Dose-Response Analysis ahr_assay->data_analysis cyto_assay->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison conclusion Toxicological Profile & Risk Assessment comparison->conclusion

Caption: General experimental workflow for the toxicological evaluation of a brominated dibenzofuran.

References

Assessing the Purity of Synthesized 1,4,8-Tribromo-dibenzofuran: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comparative overview of key analytical techniques for assessing the purity of 1,4,8-Tribromo-dibenzofuran, a halogenated aromatic compound of interest in various research fields. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds to aid in the selection of the most appropriate analytical methodology.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the expected purity level, the nature of potential impurities, and the required level of sensitivity and accuracy. The following table summarizes the performance of High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.

FeatureHRGC/HRMSqNMRHPLC (UV Detection)
Principle Separation by gas chromatography and detection by high-resolution mass spectrometry.Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Separation by liquid chromatography and detection by UV absorbance.
Primary Application Trace-level impurity identification and quantification, especially for isomeric impurities.Absolute purity determination without a specific reference standard of the analyte.Routine purity checks and quantification of major components.
Limit of Detection (LOD) Very low (pg to fg range)Higher (µg to mg range)Moderate (ng to µg range)
Limit of Quantification (LOQ) Very low (pg to fg range)Higher (µg to mg range)Moderate (ng to µg range)
Precision HighVery HighHigh
Accuracy High (requires certified standards for quantification)Very High (primary ratio method)High (requires a certified standard of the analyte)
Throughput Low to moderateModerateHigh
Cost HighModerate to HighLow to Moderate

Experimental Protocols

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is the gold standard for the analysis of halogenated dibenzofurans due to its exceptional sensitivity and selectivity, allowing for the separation and detection of isomers at trace levels.[1][2]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in a high-purity solvent such as toluene or nonane to a final concentration of 1 µg/mL.

  • If necessary, perform a sample cleanup to remove potential interferences. This may involve passing the sample solution through a multi-layer silica gel column.[2]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a high-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer operating in electron ionization (EI) mode at a resolving power of ≥10,000.

  • Ion Source Temperature: 250°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) of the characteristic ions for tribrominated dibenzofurans.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a compound without requiring a reference standard of the same compound.[3] It relies on the direct proportionality between the integrated NMR signal and the number of nuclei.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. A reversed-phase method is generally suitable for halogenated aromatic compounds.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Comparison with Alternative Compounds

The analytical methods described can be applied to other brominated dibenzofuran isomers. A direct comparison with readily available or synthesizable isomers can help in validating the separation and detection capabilities of the chosen method.

CompoundStructureRationale for Comparison
This compound Dibenzofuran with bromine at positions 1, 4, and 8.The target analyte.
2,3,8-Tribromo-dibenzofuran Dibenzofuran with bromine at positions 2, 3, and 8.An isomer with a different substitution pattern, useful for assessing chromatographic resolution. One study reported its synthesis with a purity of >98%.[4]
2,3,7,8-Tetrabromo-dibenzofuran Dibenzofuran with bromine at positions 2, 3, 7, and 8.A well-studied, toxicologically relevant congener that can be used to challenge the selectivity of the analytical method. Its synthesis has been reported with a purity of >98%.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each analytical technique.

HRGC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HRGC/HRMS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve cleanup Column Cleanup (optional) dissolve->cleanup inject Inject into GC cleanup->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect High-Resolution MS Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify

Caption: Workflow for purity assessment using HRGC/HRMS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment using qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for purity assessment using HPLC.

References

A Comparative Analysis of 1,4,8-Tribromo-dibenzofuran and Its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of chemical compounds is paramount. This guide provides a comparative overview of 1,4,8-Tribromo-dibenzofuran and its isomers, offering available experimental and computational data to inform research and development activities.

This document summarizes the known physical, chemical, and spectroscopic properties of this compound and its closely related isomers. Due to the limited availability of experimental data for these specific compounds, this guide also incorporates predicted values from computational models to provide a more comprehensive comparison. The information presented herein is intended to support efforts in medicinal chemistry, materials science, and toxicology.

Physicochemical Properties

A comparative summary of the fundamental physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in various experimental and biological systems.

PropertyThis compound2,3,7-Tribromo-dibenzofuran2,4,8-Tribromo-dibenzofuran3,4,8-Tribromo-dibenzofuran
Molecular Formula C₁₂H₅Br₃O[1]C₁₂H₅Br₃OC₁₂H₅Br₃O[2]C₁₂H₅Br₃O[3]
Molecular Weight 404.88 g/mol [1]404.88 g/mol 404.88 g/mol [2]404.88 g/mol [3]
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available
LogP (XLogP3-AA) 5.7 (Predicted)5.7 (Predicted)5.7 (Predicted)5.7 (Predicted)
Kovats Retention Index Data not availableData not available2441 (Experimental)[4]2491 (Experimental)[5]

Table 1. Comparative Physicochemical Properties of Tribromo-dibenzofuran Isomers. The table summarizes key physical and chemical properties. While experimental data is limited, predicted values for the octanol-water partition coefficient (LogP) are included to aid in comparative assessment.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic molecules. The following sections provide an overview of the expected spectroscopic features of tribromo-dibenzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the structure of organic compounds. For tribromo-dibenzofurans, the chemical shifts of the aromatic protons and carbons are influenced by the positions of the bromine substituents.

  • ¹H NMR: Aromatic protons on the dibenzofuran skeleton typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm[6]. The exact chemical shifts and coupling patterns will be unique for each isomer, reflecting the different electronic environments of the protons.

  • ¹³C NMR: The carbon atoms of the dibenzofuran core typically appear in the aromatic region of the ¹³C NMR spectrum, between δ 110 and 160 ppm. Carbons directly bonded to bromine atoms will experience a shift in their resonance compared to unsubstituted carbons[7][8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. The NIST WebBook lists the availability of a mass spectrum for 2,4,8-tribromo-dibenzofuran, which would be a valuable resource for researchers working with this isomer[4]. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms.

Experimental Protocols

For researchers who wish to determine the properties of this compound or its isomers experimentally, standard laboratory protocols can be employed.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Solubility Testing

The solubility of a compound in various solvents can be determined through simple dissolution tests.

Protocol:

  • A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.

  • A measured volume of the solvent (e.g., 1 mL) is added.

  • The mixture is agitated (e.g., vortexed or sonicated) for a set period.

  • The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.

NMR Spectroscopy

Obtaining NMR spectra requires a high-resolution NMR spectrometer.

Protocol:

  • A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Logical Workflow for Compound Characterization

The process of characterizing a novel or uncharacterized compound like this compound follows a logical progression of experimental and analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Property Determination cluster_comparison Comparative Analysis Synthesis Synthesis of Tribromo-dibenzofuran Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity DataCompilation Data Compilation & Comparison MS->DataCompilation NMR->DataCompilation MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Testing Purity->Solubility LogP LogP Determination (Experimental or Computational) Purity->LogP MeltingPoint->DataCompilation Solubility->DataCompilation LogP->DataCompilation

Figure 1. A generalized workflow for the synthesis and characterization of a tribromo-dibenzofuran isomer.

Conclusion

This guide provides a foundational comparison of this compound and its isomers based on currently available data. The significant gaps in experimental data highlight the need for further research to fully characterize these compounds. The provided protocols and workflow offer a roadmap for researchers to obtain the necessary data for their specific applications. As more experimental data becomes available, a more complete and nuanced comparison will be possible, aiding in the rational design and development of new molecules in various scientific disciplines.

References

benchmarking 1,4,8-Tribromo-dibenzofuran performance in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in performance data for 1,4,8-Tribromo-dibenzofuran in any specific application. While the broader class of dibenzofurans and their derivatives have been explored for various roles, including in materials science and pharmacology, specific experimental data detailing the efficacy and comparative performance of the 1,4,8-tribromo isomer is not currently available.

Chemical databases provide fundamental information about this compound, including its molecular structure, weight, and other physicochemical properties. However, these entries do not contain information regarding its practical applications or performance metrics in any field.

The parent compound, dibenzofuran, and other brominated derivatives have been the subject of research. For instance, certain polybrominated dibenzofurans are known environmental contaminants and are studied for their toxicological effects. Other derivatives have been investigated for their potential as organic light-emitting diode (OLED) materials or as intermediates in organic synthesis. However, it is not scientifically sound to extrapolate the performance of these compounds to the specific 1,4,8-tribromo isomer without direct experimental evidence.

At present, a comparison guide benchmarking the performance of this compound against alternatives cannot be compiled due to the absence of the following critical information:

  • Defined Application: There is no specific application or use case described in the available literature for this compound.

  • Experimental Performance Data: No quantitative or qualitative data on its performance characteristics (e.g., efficacy, efficiency, potency) has been published.

  • Identified Alternatives: Without a defined application, it is impossible to identify relevant alternative compounds for a comparative analysis.

Therefore, for researchers, scientists, and drug development professionals interested in this specific compound, foundational research would be required to first identify a potential application and then to generate the necessary experimental data to benchmark its performance.

Inter-Laboratory Comparison for the Analysis of 1,4,8-Tribromo-dibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The robust and reliable quantification of halogenated aromatic compounds such as 1,4,8-Tribromo-dibenzofuran is of significant interest in environmental and toxicological research due to their potential persistence and bioaccumulative properties.[1][2][3] Inter-laboratory comparisons (ILCs) are a crucial component of quality assurance and method validation, providing a framework to assess the proficiency of different laboratories and the comparability of analytical results.[4][5][6][7] This guide outlines a model for an inter-laboratory comparison for the analysis of this compound, presenting a standardized experimental protocol, a format for comparative data presentation, and a visual representation of the analytical workflow. The methodologies and data presentation formats are based on established practices for similar halogenated compounds.[5][8]

Data Presentation

The primary goal of an inter-laboratory comparison is to evaluate the performance of participating laboratories against a consensus value. A key statistical metric used for this evaluation is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[4] The following table presents a hypothetical summary of results from an inter-laboratory comparison for the analysis of this compound in a certified reference material.

Laboratory IDMean Concentration (ng/g)Standard Deviation (ng/g)Z-Score
Lab A4.850.25-0.6
Lab B5.200.300.8
Lab C4.950.20-0.2
Lab D5.500.402.0
Lab E4.700.28-1.2
Consensus Mean 5.00
Assigned Standard Deviation 0.25

Experimental Protocols

A standardized experimental protocol is fundamental to ensuring the comparability of results in an inter-laboratory study. The following protocol is a recommended approach for the analysis of this compound in a solid matrix.

1. Sample Preparation

  • Homogenization: The solid sample is homogenized to ensure uniformity.

  • Spiking: A known amount of an isotopically labeled internal standard (e.g., 13C12-1,4,8-Tribromo-dibenzofuran) is added to each sample for quantification.

2. Extraction

  • Soxhlet Extraction: The sample is extracted with a suitable solvent, such as toluene, for 16-24 hours.

  • Solvent Evaporation: The extract is concentrated using a rotary evaporator.

3. Clean-up

  • Multi-layer Silica Gel Column Chromatography: The concentrated extract is passed through a multi-layer silica gel column to remove interfering compounds. The column may contain layers of silica gel, alumina, and carbon.

  • Elution: The target analytes are eluted with a non-polar solvent, such as hexane, followed by a more polar solvent like dichloromethane.

4. Instrumental Analysis

  • Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): The final extract is analyzed by GC-HRMS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides sensitive and selective detection of the target analyte and internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Soxhlet Soxhlet Extraction Spiking->Soxhlet Column Multi-layer Silica Column Soxhlet->Column GCHRMS GC-HRMS Analysis Column->GCHRMS

Caption: Experimental workflow for this compound analysis.

Data Analysis and Proficiency Assessment

This diagram outlines the logical flow of data analysis in an inter-laboratory comparison study, from the initial data submission to the final proficiency assessment of the participating laboratories.

Data Analysis Logic cluster_data Data Collection cluster_stats Statistical Analysis cluster_eval Proficiency Evaluation LabData Individual Laboratory Results Consensus Calculation of Consensus Mean LabData->Consensus StdDev Determination of Assigned Standard Deviation LabData->StdDev ZScore Z-Score Calculation Consensus->ZScore StdDev->ZScore Performance Laboratory Performance Assessment ZScore->Performance

Caption: Logical flow of data analysis in an inter-laboratory comparison.

References

Safety Operating Guide

Proper Disposal of 1,4,8-Tribromo-dibenzofuran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,4,8-Tribromo-dibenzofuran, a brominated aromatic compound. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure personal safety and environmental compliance. Due to the persistent and potentially toxic nature of polybrominated dibenzofurans (PBDFs), strict adherence to hazardous waste regulations is imperative.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₅Br₃O[1]
Molecular Weight 404.88 g/mol [1]
Physical State Solid (presumed)General knowledge of similar compounds
Solubility Likely soluble in nonpolar organic solventsGeneral knowledge of similar compounds
XLogP3-AA (for 1,4,7-isomer) 5.7

Hazard Identification and Safety Precautions

Polybrominated dibenzofurans (PBDFs) are recognized as persistent organic pollutants and are structurally similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs), which are known to be toxic.[2] Therefore, this compound should be handled as a hazardous substance.

Key Hazards:

  • Toxicity: Assumed to be toxic, handle with extreme caution to avoid exposure.

  • Environmental Persistence: PBDFs are known to persist in the environment and can bioaccumulate.

  • Formation of Toxic Byproducts: Thermal decomposition can lead to the formation of other toxic polybrominated dibenzo-p-dioxins and dibenzofurans.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a certified chemical fume hood.

Disposal Procedures

The primary and recommended method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. This method ensures the complete destruction of the compound, minimizing its release into the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Collect solid waste in a dedicated, clearly labeled, and sealed container.

    • Collect solutions containing this compound in a separate, sealed, and properly labeled container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound".

    • Include the hazard classification (e.g., "Toxic," "Environmental Hazard").

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical name and quantity.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill and Decontamination Procedures

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: If it is safe to do so, increase ventilation by opening a fume hood sash.

  • Wear Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone, ethanol), followed by a soap and water solution.

    • Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department.

Regulatory Framework

The disposal of this compound is governed by federal and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Polyhalogenated dibenzo-p-dioxins and dibenzofurans are subject to specific testing and reporting requirements under the Toxic Substances Control Act (TSCA).[3][4]

DOT Language Diagram: Disposal Workflow

G Disposal Workflow for this compound A 1. Waste Generation (Solid or Liquid) B 2. Segregate Waste (Dedicated Containers) A->B C 3. Label Container ('this compound', Hazards) B->C D 4. Secure Storage (Ventilated, Designated Area) C->D E 5. Contact EHS (Schedule Pickup) D->E F 6. Professional Disposal (High-Temperature Incineration) E->F

Caption: Logical steps for the proper disposal of this compound.

Signaling Pathway Diagram: Spill Response

G Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Ventilate Ventilate (If Safe) Evacuate->Ventilate PPE Don PPE Ventilate->PPE Contain Contain Spill (Absorb/Sweep) PPE->Contain Decontaminate Decontaminate Area (Solvent & Soap) Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Caption: Immediate actions to take in the event of a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4,8-Tribromo-dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,4,8-Tribromo-dibenzofuran, a member of the polybrominated dibenzofurans (PBDFs) family. Adherence to these protocols is critical due to the potential health hazards associated with this class of compounds.

I. Understanding the Risks

Polybrominated dibenzofurans (PBDFs) are recognized as environmental contaminants and are structurally related to polychlorinated dibenzodioxins and dibenzofurans, which are known to be toxic.[1][2] Studies have shown that 2,3,7,8-substituted PBDFs can accumulate in animal tissues, highlighting the importance of minimizing exposure.[1] Due to the toxic potential of this class of compounds, all handling procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[3]Provides a high level of protection against incidental splashes and contact with halogenated aromatic compounds.[3][4]
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes and airborne particles. Safety glasses are not sufficient.[4]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[3]Provides a barrier against spills and splashes. Synthetic fabrics should be avoided.[3]
Respiratory Protection A full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates, or a supplied-air respirator.[6][7]Required when handling the compound as a powder or when there is a risk of aerosol generation.[6]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[7]Protects feet from spills and falling objects.

III. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and exposure.

1. Engineering Controls:

  • Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

2. Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on inner gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on outer gloves.

    • Wear chemical splash goggles and a face shield.

    • If required, properly fit and test the respirator.

  • Handling the Compound:

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If dissolving, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan: Managing Contaminated Waste

Due to their similarity to dioxins, wastes containing brominated dibenzofurans are considered hazardous.[8]

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, bench paper, weigh boats, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Unused solutions and solvent rinses must be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
Sharps Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

Waste Management:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated satellite accumulation area.

  • Follow your institution's hazardous waste disposal procedures for final pickup and disposal.

V. Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. If the spill is large or you are not comfortable cleaning it, contact your institution's environmental health and safety department.

VI. Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Handling_Workflow start Start: Prepare to Handle This compound assess_risk Assess Risks and Review SDS/Safety Info start->assess_risk ppe_check Select and Don Appropriate PPE assess_risk->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe_check->eng_controls handling Perform Handling Procedures (Weighing, Transferring) eng_controls->handling decontamination Decontaminate Work Area and Equipment handling->decontamination waste_disposal Segregate and Dispose of Contaminated Waste decontamination->waste_disposal ppe_doff Doff PPE Correctly waste_disposal->ppe_doff end End: Complete Handling and Wash Hands ppe_doff->end

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.